2-Chloro-3-methylbenzotrifluoride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-methyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLAMXMEANIPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507696 | |
| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74483-48-0 | |
| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3-methylbenzotrifluoride (CAS 74483-48-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-Chloro-3-methylbenzotrifluoride, a key intermediate in various chemical syntheses.
Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 74483-48-0 | [1] |
| Molecular Formula | C₈H₆ClF₃ | [1][2] |
| Molecular Weight | 194.58 g/mol | [1][2] |
| Boiling Point | Not explicitly available; related compounds suggest a high boiling point. | |
| Melting Point | Not explicitly available. | |
| Density | Not explicitly available; related compounds suggest a density > 1 g/mL. | |
| Solubility | Expected to be soluble in common organic solvents. |
Synthesis and Reactivity
The synthesis of this compound can be conceptualized through established organic chemistry principles, primarily involving electrophilic aromatic substitution on a benzotrifluoride backbone.
A plausible synthetic pathway, inferred from general procedures for related compounds, is the halogenation of a methylbenzotrifluoride precursor.[4] This would be followed by further functionalization as needed. For instance, a patent describes the chlorination of 3-methyl benzotrifluoride to yield a mixture of mono-chloro isomers.[4] Another synthetic strategy for a related compound involves the fluorination and subsequent cyanation of a dichlorotoluene derivative, which could potentially be adapted.[5]
The reactivity of this compound is dictated by the interplay of its substituents on the benzene ring. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. The chloro and methyl groups also influence the regioselectivity of further reactions.
Illustrative Synthetic Workflow
Caption: Conceptual pathway for the synthesis of this compound.
Spectroscopic Data
While specific experimental spectra for this compound are not available in the searched literature, general characteristics can be anticipated based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring, and a singlet in the aliphatic region for the methyl group protons. The coupling patterns of the aromatic protons would provide information about their relative positions.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the trifluoromethyl carbon which would appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong C-F stretching bands.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (194.58 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Applications in Drug Development
Benzotrifluoride derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.[6] The incorporation of a -CF₃ group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.
This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[7][8] Its functional groups offer handles for various chemical transformations, allowing for the construction of diverse molecular scaffolds. While specific drugs derived from this particular intermediate are not detailed in the provided search results, its structural motifs are relevant to the design of new therapeutic agents.
Logical Relationship in Drug Discovery
Caption: Role of this compound as a building block in drug discovery.
Safety Information
Based on information for related compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. 74483-48-0 | this compound - Moldb [moldb.com]
- 2. PubChemLite - this compound (C8H6ClF3) [pubchemlite.lcsb.uni.lu]
- 3. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 4. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 6. jelsciences.com [jelsciences.com]
- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Chloro-3-methylbenzotrifluoride, with the molecular formula C8H6ClF3, is a halogenated aromatic compound. Its structural features, including a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring, make it a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties is paramount for its effective use in reaction design, process development, safety assessment, and for predicting its environmental fate and biological interactions.
This guide summarizes the available data for this compound and provides detailed, generalized experimental protocols for the determination of its boiling point, melting point, density, and solubility.
Core Physicochemical Properties
While specific experimental values for the boiling point, melting point, density, and solubility of this compound are not extensively documented, its fundamental molecular properties have been established.
Table 1: Summary of Known Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H6ClF3 | [1][2] |
| Molecular Weight | 194.58 g/mol | [1][2] |
| CAS Number | 74483-48-0 | [1] |
Note: The lack of publicly available experimental data for properties such as boiling point, melting point, density, and solubility for this specific isomer is a notable data gap. The following sections provide standardized methodologies to determine these properties.
Experimental Protocols for Property Determination
The following sections outline detailed, standard experimental protocols that can be employed to determine the key physicochemical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, it is a characteristic physical constant.
Methodology: Distillation Method
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample Preparation: Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask.
-
Temperature Reading: Position the thermometer so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
References
2-Chloro-3-methylbenzotrifluoride molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and available technical data for 2-Chloro-3-methylbenzotrifluoride (CAS No. 74483-48-0). This compound is a fluorinated aromatic building block of interest in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound, with the IUPAC name 2-chloro-1-methyl-3-(trifluoromethyl)benzene, is a substituted toluene derivative.[1] Its chemical structure consists of a benzene ring with a chlorine atom, a methyl group, and a trifluoromethyl group as substituents.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClF₃ | [1][2] |
| Molecular Weight | 194.58 g/mol | [2][3] |
| CAS Number | 74483-48-0 | [2] |
| Purity (typical) | 98% - 99% (liquid) | [2][4] |
| Predicted XlogP | 3.8 | [1] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound are not explicitly available in peer-reviewed literature. However, a general approach can be inferred from patent literature describing the synthesis of related isomers.
General Synthesis Approach: Halogenation of 3-Methylbenzotrifluoride
A potential synthetic route involves the direct chlorination of 3-methylbenzotrifluoride. This reaction typically yields a mixture of monochloro isomers, including this compound, 4-chloro-3-methylbenzotrifluoride, and 6-chloro-3-methylbenzotrifluoride.[5]
Reaction Scheme:
References
- 1. PubChemLite - this compound (C8H6ClF3) [pubchemlite.lcsb.uni.lu]
- 2. 74483-48-0 | this compound - Moldb [moldb.com]
- 3. 2-Chloro-5-methylbenzotrifluoride | C8H6ClF3 | CID 11701195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Chloro-3-methylbenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-Chloro-3-methylbenzotrifluoride (CAS No. 74483-48-0), a substituted aromatic compound with applications in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages predictive models and comparative data from structurally similar compounds to offer a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.6 | m | 1H | Ar-H |
| ~ 7.3 - 7.4 | m | 1H | Ar-H |
| ~ 7.2 - 7.3 | m | 1H | Ar-H |
| ~ 2.4 | s | 3H | -CH₃ |
Note: The aromatic protons will likely exhibit complex splitting patterns due to coupling with each other and potentially long-range coupling with the -CF₃ and -CH₃ groups.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Description |
| ~ 135 - 140 | Quaternary C-Cl |
| ~ 130 - 135 | Quaternary C-CH₃ |
| ~ 125 - 130 (q) | Quaternary C-CF₃ |
| ~ 120 - 130 | Aromatic CH |
| ~ 120 - 125 (q) | -CF₃ |
| ~ 18 - 22 | -CH₃ |
Note: The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| 1600 - 1450 | Strong | Aromatic C=C Bending |
| 1350 - 1100 | Very Strong | C-F Stretch (-CF₃) |
| 1100 - 1000 | Strong | C-Cl Stretch |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Abundance | Assignment |
| 194/196 | High | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 179/181 | Medium | [M - CH₃]⁺ |
| 159 | High | [M - Cl]⁺ |
| 125 | Medium | [M - CF₃]⁺ |
Note: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate several thousand scans for adequate signal intensity.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to TMS (δ = 0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50 to 300 amu using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of a chlorine atom should be confirmed by the characteristic isotopic pattern of the molecular ion and its fragments.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structure of the target molecule.
Caption: Workflow for spectroscopic analysis of this compound.
Caption: Molecular structure of this compound.
Solubility Profile of 2-Chloro-3-methylbenzotrifluoride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Chloro-3-methylbenzotrifluoride, a halogenated aromatic compound of interest in chemical synthesis and potentially in drug discovery. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. However, by examining the solubility characteristics of structurally analogous compounds, we can infer its likely behavior in various organic solvents. This guide provides a detailed overview of the expected qualitative solubility, presents a general experimental protocol for its quantitative determination, and outlines a logical workflow for this process. This information is intended to support researchers in designing and executing experiments involving this compound.
Introduction to this compound
This compound, with the molecular formula C₈H₆ClF₃, is an organic compound featuring a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group.[1] Its structure suggests a non-polar and hydrophobic nature, which is a key determinant of its solubility in different media. The trifluoromethyl group, in particular, can influence the molecule's electronic properties and intermolecular interactions, impacting its behavior in solution.
Qualitative Solubility Analysis of Related Compounds
| Compound Name | Structure | Qualitative Solubility in Organic Solvents | Water Solubility | Reference |
| 1-Chloro-3-(trifluoromethyl)benzene | C₇H₄ClF₃ | Soluble in non-polar organic solvents such as hexane, benzene, and toluene. | Very low to insoluble.[2][3] | [2] |
| 2-Chloro-3,5-Dinitrobenzotrifluoride | C₇H₂ClF₃N₂O₄ | Soluble in chloroform and methanol. | Insoluble. | [4] |
| (Trifluoromethyl)benzene | C₇H₅F₃ | Miscible with n-heptane and carbon tetrachloride. | Insoluble.[5] | [5] |
Based on these analogs, it is anticipated that This compound will exhibit good solubility in a range of non-polar to moderately polar organic solvents and will be practically insoluble in water.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following is a general experimental protocol for determining the solubility of a compound like this compound in various organic solvents using the isothermal saturation method.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, toluene, ethyl acetate, methanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.
-
To remove any undissolved microparticles, filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions and the prepared sample solution using a calibrated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While direct quantitative solubility data for this compound is currently unavailable in the public domain, a qualitative assessment based on structurally related compounds strongly suggests its solubility in non-polar organic solvents and insolubility in water. For applications requiring precise solubility values, a standardized experimental protocol, such as the isothermal saturation method detailed in this guide, should be employed. The provided workflow offers a clear and logical sequence of steps for researchers to follow. This information serves as a valuable resource for scientists and professionals in the fields of chemical research and drug development, enabling them to handle and utilize this compound effectively in their experimental designs.
References
- 1. 74483-48-0 | this compound - Moldb [moldb.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3,5-Dinitrobenzotrifluoride [hqpharmtech.com]
- 5. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Hazards and Safety Precautions for 2-Chloro-3-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the hazards and safety precautions associated with 2-Chloro-3-methylbenzotrifluoride. The information is intended to enable researchers, scientists, and professionals in drug development to handle this chemical safely.
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Hazardous to the aquatic environment, long-term hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[1] |
Signal Word: Warning[1]
Hazard Pictograms:
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C8H6ClF3 | [2] |
| Molecular Weight | 194.58 g/mol | [2] |
| Appearance | Liquid | [3] |
| Melting Point | 60 - 62 °C (140 - 144 °F) | [1] |
| Boiling Point | 132 °C (270 °F) at 37 hPa | [1] |
| log Pow (n-octanol/water) | 4.11 | [1] |
Toxicological Information
The primary routes of exposure are ingestion, inhalation, and eye/skin contact.
| Toxicological Endpoint | Result |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] |
| Eye Irritation | Category 2A: Causes serious eye irritation.[1] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[1] |
Experimental Protocols
While specific, detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided search results, the hazard classifications are typically determined using standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. For instance:
-
Acute Oral Toxicity: OECD Test Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method) is a common method. This involves the administration of the substance to fasted animals, followed by observation for a set period.
-
Eye Irritation: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) is the standard method. This typically involves applying the test substance to the eye of an animal and observing for effects on the cornea, iris, and conjunctiva.
-
Aquatic Toxicity: OECD Test Guideline 203 (Fish, Acute Toxicity Test) is a common protocol for assessing the short-term toxicity of a substance to fish.
Handling and Storage
Safe Handling
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink or smoke when using this product.[1]
-
Avoid release to the environment.[1]
-
Wear protective gloves, eye protection, and face protection.[1]
-
Use only in a well-ventilated area or under a fume hood.
-
Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[4]
-
Take precautionary measures against static discharge.[4]
Storage
-
Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Store in a flammables area.[4]
-
Keep away from heat, sparks, and flame.[4]
-
Incompatible materials include oxidizing agents.[4]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Immediately make the victim drink water (two glasses at most).[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |
| If Inhaled | Move the person into fresh air.[1] |
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific hazards during firefighting: The substance is combustible. Hazardous combustion gases or vapors may be released in a fire.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4]
-
Protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[4]
Accidental Release Measures
-
Personal precautions: Avoid inhalation of vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Methods for cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[4]
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant.[1] Follow all federal, state, and local environmental regulations.
Hazard Management Workflow
The following diagram illustrates the logical workflow for managing the hazards associated with this compound.
Caption: Hazard management workflow for this compound.
References
A Technical Guide to 2-Chloro-3-methylbenzotrifluoride for Researchers and Drug Development Professionals
Introduction: 2-Chloro-3-methylbenzotrifluoride (CAS No. 74483-48-0) is a fluorinated organic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring, makes it a versatile intermediate for introducing these moieties into larger structures. In the pharmaceutical and agrochemical industries, the trifluoromethyl group is particularly valued for its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a comprehensive overview of the commercial availability, technical specifications, and potential applications of this compound for professionals in research and development.
Commercial Suppliers and Product Specifications
Several chemical suppliers offer this compound, typically for research and development purposes. The available purity levels and product forms vary among suppliers. It is important to note that while some suppliers provide a general purity specification, detailed impurity profiles are often found only in batch-specific Certificates of Analysis (CoA), which should be requested upon purchase.
| Supplier | Product Code | Stated Purity | Availability/Notes |
| Sigma-Aldrich (Merck) | MNO000172 | Analytical data not collected by supplier; buyer responsible for confirmation.[1] | Sold for early discovery research; all sales are final.[1] |
| Fluorochem | F044283 | 99.0%[2] | Available in various pack sizes (e.g., 250 mg, 1 g, 5 g).[2] |
| Oakwood Chemical | 044283 | 99% | Offered in multiple quantities (e.g., 250mg, 1g, 5g, 25g). |
| Moldb | M269783 | Typically 98%[3] | Provides documents like NMR, HPLC, and LC-MS upon request.[3] |
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below. This data is essential for safe handling, storage, and reaction planning.
| Property | Value | Source |
| CAS Number | 74483-48-0 | [2][3] |
| Molecular Formula | C₈H₆ClF₃ | [2][3][4] |
| Molecular Weight | 194.58 g/mol | [2][3] |
| Appearance | Liquid | [2] |
| Purity | 98-99% (Varies by supplier) | [2][3] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [2] |
Synthetic Pathway Overview
This compound can be synthesized through various routes. One plausible pathway involves the halogenation of a substituted benzotrifluoride. The diagram below illustrates a generalized synthetic scheme for producing substituted benzotrifluoride compounds, which can be adapted for this specific isomer.
Caption: Generalized synthesis pathway for this compound.
Application in Drug Development: A Representative Protocol
Aryl chlorides, including this compound, are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the aryl chloride and an organoboron compound, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add anhydrous toluene and degassed water via syringe, typically in a 5:1 ratio, to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Conditions: Vigorously stir the mixture and heat to 100-110 °C. Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[5]
Experimental Workflow Visualization
The following diagram outlines the key steps in the Suzuki-Miyaura cross-coupling experimental workflow.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a readily available and valuable chemical intermediate for research and development in the pharmaceutical and agrochemical sectors. Its utility in forming complex molecular architectures, particularly through cross-coupling reactions, makes it a key building block for drug discovery programs. Researchers should carefully consider the purity specifications from various suppliers and always consult the Safety Data Sheet (SDS) before use. The provided synthetic and application protocols serve as a foundational guide for the effective incorporation of this versatile compound into research endeavors.
References
The Pivotal Role of 2-Chloro-3-methylbenzotrifluoride as a Versatile Chemical Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-methylbenzotrifluoride, a halogenated aromatic compound, serves as a crucial chemical intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring, imparts specific reactivity and properties that are leveraged in the production of high-value downstream products. This technical guide elucidates the core applications of this compound, with a particular focus on its role in the synthesis of agrochemicals, specifically 2-haloacetanilide herbicides. Detailed experimental protocols, quantitative data, and reaction pathways are presented to provide a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group (–CF₃), in particular, is known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This compound emerges as a key building block in this context, offering a synthetically accessible scaffold for the construction of more elaborate chemical entities. While it is often produced as part of an isomeric mixture, its utility as a precursor is well-documented, particularly in the agrochemical industry.
This guide will delve into the primary synthetic routes involving this compound, providing a detailed examination of the reaction mechanisms, experimental procedures, and the quantitative aspects of these transformations.
Synthesis of 2-Haloacetanilide Herbicide Precursors
A significant application of this compound is its use as a starting material for the synthesis of precursor anilines, which are essential for the production of a new class of 2-haloacetanilide herbicides.[1] The overall synthetic strategy involves the nitration of a mixture of chlorinated 3-methylbenzotrifluoride isomers, followed by a reduction step.
Chlorination of 3-Methylbenzotrifluoride
The initial step involves the chlorination of 3-methylbenzotrifluoride. This reaction typically yields a mixture of monochlorinated isomers, including this compound, 4-chloro-3-methylbenzotrifluoride, and 6-chloro-3-methylbenzotrifluoride.[1]
Experimental Protocol 1: Synthesis of a Mixture of 2-, 4-, and 6-Chloro-3-Methylbenzotrifluoride [1]
-
Materials:
-
3-Methylbenzotrifluoride (64 g, 0.4 mol)
-
Ferric chloride (FeCl₃) (0.16 g)
-
Iron (Fe) powder (0.17 g)
-
Chlorine gas (32 g, 0.45 mol)
-
-
Procedure:
-
A 500 ml flask is charged with 3-methylbenzotrifluoride, ferric chloride, and iron powder.
-
The mixture is heated to approximately 45°C.
-
Chlorine gas is then bubbled through the reaction mixture.
-
The reaction progress is monitored, and upon completion, the resulting product is a mixture of the monochlorinated isomers.
-
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used | Moles | Yield (%) |
| 3-Methylbenzotrifluoride | C₈H₇F₃ | 160.14 | 64 g | 0.4 | - |
| Chlorine | Cl₂ | 70.90 | 32 g | 0.45 | - |
| Mixture of Chloro-3-methylbenzotrifluoride Isomers | C₈H₆ClF₃ | 194.58 | - | - | ~85% |
Table 1: Quantitative data for the chlorination of 3-methylbenzotrifluoride.[1]
Nitration of Chloro-3-methylbenzotrifluoride Isomer Mixture
The mixture of chloro-3-methylbenzotrifluoride isomers is then subjected to nitration. A key finding is that the nitration is surprisingly directed to the 5-position relative to the trifluoromethyl group.[1]
Experimental Protocol 2: Nitration of a Mixture of 2- and 4-Chloro-3-methylbenzotrifluoride [1]
-
Materials:
-
Mixture of 2- and 4-chloro-3-trifluoromethyl benzyl chloride (46 g, 0.2 mol)
-
62% Oleum (40 g)
-
98% Nitric Acid (HNO₃) (60 g)
-
Dichloromethane (CH₂Cl₂) (50 ml)
-
Ice/water
-
-
Procedure:
-
In a suitable reaction vessel, 62% oleum is slowly added to 98% nitric acid, ensuring the temperature does not exceed 40°C.
-
The mixture of chloro-3-trifluoromethyl benzyl chloride is then added slowly to the acid mixture over a 40-minute period at a temperature of 0°C.
-
The reaction mixture is allowed to stir for 5 hours while gradually coming to room temperature.
-
The resulting two-layer system is separated. The bottom aqueous layer is poured over an ice/water mixture.
-
The aqueous phase is washed with 50 ml of dichloromethane. The organic phases are combined and processed to isolate the nitrated product.
-
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used | Moles |
| Mixture of Chloro-3-methylbenzotrifluoride Isomers | C₈H₆ClF₃ | 194.58 | 46 g | 0.2 |
| 98% Nitric Acid | HNO₃ | 63.01 | 60 g | ~0.95 |
| 62% Oleum | H₂SO₄·SO₃ | - | 40 g | - |
Table 2: Quantitative data for the nitration of the chloro-3-methylbenzotrifluoride isomer mixture.[1]
Hydrogenation to 3-Methyl-5-aminobenzotrifluoride
The final step in the formation of the key aniline intermediate is the hydrogenation of the nitrated product. This step achieves both the reduction of the nitro group to an amine and the hydrodehalogenation of the chlorine atom from the aromatic ring.[1] This transformation highlights the utility of the chlorinated intermediate, which facilitates the desired regiochemistry of nitration before being removed.
The resulting 3-methyl-5-aminobenzotrifluoride is a versatile precursor that can be further functionalized to produce a range of 2-haloacetanilide herbicides.[1]
Signaling Pathways and Logical Relationships
The synthetic pathway from 3-methylbenzotrifluoride to the key herbicide precursor, 2-amino-3-alkylbenzotrifluoride, can be visualized as a series of sequential chemical transformations.
Caption: Synthetic pathway to 2-haloacetanilide herbicides.
Experimental Workflow Visualization
The general laboratory workflow for the synthesis and purification of intermediates derived from this compound involves a series of standard organic chemistry techniques.
Caption: General experimental workflow.
Conclusion
This compound, often as part of an isomeric mixture, plays a vital role as a chemical intermediate in the agrochemical industry. Its application in the synthesis of 2-haloacetanilide herbicides underscores the strategic importance of halogenated and trifluoromethylated building blocks in modern chemical synthesis. The reaction pathways and experimental protocols detailed in this guide provide a foundational understanding for researchers and scientists engaged in the development of new agrochemicals and other fine chemicals. The ability to leverage the specific reactivity of such intermediates is crucial for the efficient and regioselective synthesis of complex target molecules.
References
An In-depth Technical Guide to the Discovery and History of 2-Chloro-3-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2-Chloro-3-methylbenzotrifluoride. Primarily known as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals, its history is intrinsically linked to the development of industrial fluorine chemistry. This document details its synthesis pathways, provides experimental protocols, and presents its known chemical and physical data in a structured format for easy reference.
Introduction and Historical Context
The discovery of this compound is not marked by a singular event but rather by its emergence as a key building block in the burgeoning field of fluorinated organic compounds during the mid-20th century. Its history is closely tied to the industrial synthesis of benzotrifluoride derivatives, which became valuable intermediates for herbicides and other specialty chemicals. While a definitive first synthesis in a purely academic context is not readily apparent in the surveyed literature, its preparation is described in patents from the early 1980s, indicating its established use in industrial applications by that time. For instance, a 1981 patent for substituted benzotrifluoride compounds for use as chemical intermediates in herbicide production outlines the synthesis of a mixture of monochloro isomers of 3-methylbenzotrifluoride, which includes the 2-chloro isomer.[1] This suggests that the compound was likely synthesized and characterized prior to this date within industrial research and development settings.
Physicochemical Properties
A compilation of the known physical and chemical properties of this compound is presented in Table 1. The data has been aggregated from various chemical suppliers and databases. It is important to note that some of these properties are computed rather than experimentally determined.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-1-methyl-3-(trifluoromethyl)benzene | Fluorochem |
| CAS Number | 74483-48-0 | Fluorochem, Moldb |
| Molecular Formula | C₈H₆ClF₃ | Fluorochem, Moldb |
| Molecular Weight | 194.58 g/mol | Fluorochem, Moldb |
| Physical State | Liquid | Fluorochem |
| Purity | ≥99.0% | Fluorochem |
| Boiling Point | Not explicitly stated for this isomer; related isomers have boiling points in the range of 170-190 °C. | General knowledge |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; likely soluble in common organic solvents. | General knowledge |
| InChI | InChI=1S/C8H6ClF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 | Fluorochem |
| InChI Key | NJLAMXMEANIPBX-UHFFFAOYSA-N | Fluorochem |
| Canonical SMILES | CC1=CC=CC(C(F)(F)F)=C1Cl | Fluorochem |
| MDL Number | MFCD11226661 | Fluorochem |
Synthesis and Manufacturing
The primary route for the industrial synthesis of this compound is the direct chlorination of 3-methylbenzotrifluoride. This electrophilic aromatic substitution reaction yields a mixture of isomers, from which the desired 2-chloro isomer can be separated.
General Synthesis Pathway
The synthesis can be represented by the following logical workflow:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-3-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-Chloro-3-methylbenzotrifluoride from 3-methylbenzotrifluoride via electrophilic aromatic chlorination. Direct chlorination of 3-methylbenzotrifluoride using a Lewis acid catalyst such as iron(III) chloride (FeCl₃) yields a mixture of monochlorinated isomers. The primary challenge lies in the regioselectivity of the reaction due to the competing directing effects of the methyl group (ortho-, para-directing) and the trifluoromethyl group (meta-directing). This protocol outlines a general procedure for the chlorination reaction and subsequent purification of the desired 2-chloro isomer by fractional distillation. Quantitative data on isomer distribution from literature sources is limited, and thus, the provided protocol is a representative method that may require further optimization for maximizing the yield of the target compound.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The introduction of a chlorine atom at the 2-position of 3-methylbenzotrifluoride can significantly alter the biological activity and physicochemical properties of derivative compounds. The synthesis involves the direct chlorination of the aromatic ring, a classic example of electrophilic aromatic substitution.
The regiochemical outcome of this reaction is governed by the electronic and steric effects of the substituents on the benzene ring. The methyl group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. Therefore, chlorination of 3-methylbenzotrifluoride is expected to produce a mixture of isomers, primarily 2-chloro-, 4-chloro-, 5-chloro-, and 6-chloro-3-methylbenzotrifluoride.
Reaction Scheme:
Figure 1: General workflow for the synthesis and purification of this compound.
Figure 2: Logical relationship of substituent directing effects in the chlorination of 3-methylbenzotrifluoride.
Discussion
The synthesis of this compound via direct chlorination of 3-methylbenzotrifluoride presents a significant challenge in controlling regioselectivity. The formation of a mixture of isomers is unavoidable under typical electrophilic chlorination conditions. The success of this synthesis relies heavily on the subsequent purification step.
Optimization of Reaction Conditions: To potentially improve the yield of the desired 2-chloro isomer, several parameters can be optimized:
-
Catalyst: While FeCl₃ is a common choice, other Lewis acids such as AlCl₃, SbCl₅, or iodine in combination with a metal chloride could be explored to alter the isomer distribution.
-
Temperature: Lower reaction temperatures may increase selectivity, although this could also decrease the overall reaction rate.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratios.
Purification Strategy: Fractional distillation is the most practical method for separating the isomers on a laboratory scale. The efficiency of the separation is directly related to the difference in boiling points of the isomers and the efficiency of the distillation column. For isomers with very close boiling points, preparative gas chromatography could be an alternative for obtaining a high-purity sample, albeit on a smaller scale.
Safety Precautions
-
Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
Lewis acids such as FeCl₃ are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction generates HCl gas, which is also corrosive and toxic. Ensure the gas outlet is properly trapped.
-
Organic solvents are flammable. Avoid open flames and use a heating mantle for heating.
This document provides a foundational protocol for the synthesis of this compound. Researchers should adapt and optimize the procedures based on their specific experimental setup and analytical capabilities.
Application Notes and Protocols for the Synthesis of 2-Chloro-3-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methylbenzotrifluoride is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The introduction of a chlorine atom at the 2-position of 3-methylbenzotrifluoride is a key synthetic step that can be challenging due to the directing effects of the existing substituents. The methyl group is ortho, para-directing, while the trifluoromethyl group is meta-directing. This document provides detailed protocols for two synthetic approaches to this compound: direct chlorination and a multi-step synthesis via a Sandmeyer reaction, which offers greater regioselectivity.
Method 1: Direct Chlorination of 3-Methylbenzotrifluoride
Direct chlorination of 3-methylbenzotrifluoride is a straightforward approach, but it typically results in a mixture of monochlorinated isomers, including the desired 2-chloro product, as well as 4-chloro and 6-chloro isomers. The separation of these isomers can be challenging.
Experimental Protocol
Materials:
-
3-Methylbenzotrifluoride
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Chlorine (Cl₂) gas
-
Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) - optional
-
Nitrogen (N₂) gas
-
Sodium sulfite (Na₂SO₃) solution (10%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Condenser with a drying tube
-
Thermometer
-
Gas dispersion tube (fritted)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus or preparative gas chromatography system
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube connected to a chlorine gas cylinder, a condenser topped with a drying tube, and a thermometer. The reaction should be carried out in a well-ventilated fume hood.
-
Charging the Reactor: To the flask, add 3-methylbenzotrifluoride (1.0 eq). If a solvent is used, add anhydrous dichloromethane or carbon tetrachloride.
-
Catalyst Addition: Add anhydrous iron(III) chloride (0.05 - 0.1 eq) to the stirred solution.
-
Chlorination: While stirring vigorously, bubble dry chlorine gas through the reaction mixture via the gas dispersion tube at a controlled rate. Maintain the reaction temperature between 20-30°C using an ice bath to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to observe the formation of monochlorinated products and the consumption of the starting material. Over-chlorination can lead to the formation of dichlorinated byproducts.
-
Quenching: Once the desired conversion is achieved, stop the chlorine flow and purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and hydrogen chloride.
-
Work-up:
-
If a solvent was used, dilute the reaction mixture with additional solvent.
-
Wash the organic phase sequentially with a 10% sodium sulfite solution to remove excess chlorine, saturated sodium bicarbonate solution to neutralize HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: The resulting crude product will be a mixture of isomers. Purify the mixture using fractional distillation under reduced pressure or by preparative gas chromatography to isolate the this compound.
Expected Outcome and Data
The direct chlorination of 3-methylbenzotrifluoride is expected to yield a mixture of monochlorinated isomers. The exact ratio of these isomers is dependent on the specific reaction conditions.
| Product | Typical Yield (of mixed isomers) | Isomer Distribution (Hypothetical) |
| Monochlorinated 3-methylbenzotrifluorides | 70-85% | 2-chloro: ~30-40% |
| 4-chloro: ~40-50% | ||
| 6-chloro: ~10-20% |
Note: The isomer distribution is an estimate and can vary significantly.
Method 2: Synthesis via Sandmeyer Reaction
This multi-step synthesis offers a more regioselective route to this compound by introducing the chloro group at a specific position via a diazonium salt intermediate. The key steps are nitration, reduction, and the Sandmeyer reaction.
Experimental Workflow Diagram
Application Notes and Protocols for the Nitration of 2-Chloro-3-methylbenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The nitration of substituted benzotrifluorides is a critical chemical transformation for the synthesis of various intermediates used in the pharmaceutical, agrochemical, and dye industries. 2-Chloro-3-methylbenzotrifluoride possesses a unique substitution pattern with competing directing effects from a deactivating meta-directing trifluoromethyl group (-CF3), a deactivating ortho-, para-directing chloro group (-Cl), and an activating ortho-, para-directing methyl group (-CH3). The regiochemical outcome of electrophilic aromatic substitution, such as nitration, is therefore of significant interest. These notes provide an overview of the reaction conditions and a detailed protocol for the nitration of this substrate, primarily yielding the 5-nitro isomer, a valuable synthetic intermediate.
The directing effects of the substituents on the aromatic ring are as follows:
-
Trifluoromethyl group (-CF3) at C1: A strong electron-withdrawing and deactivating group that directs incoming electrophiles to the meta-position (C5).
-
Chloro group (-Cl) at C2: A deactivating, ortho-, para-directing group that directs to positions C4 and C6.
-
Methyl group (-CH3) at C3: An activating, ortho-, para-directing group that directs to positions C4 and C6.
Considering these competing effects, the nitration is surprisingly directed to the 5-position, influenced heavily by the powerful meta-directing trifluoromethyl group.[1]
Reaction Conditions Summary
The nitration of substituted benzotrifluorides is typically performed using a mixed acid system, most commonly a combination of nitric acid and sulfuric acid or oleum. The reaction conditions can be tuned to control the degree of nitration and, to some extent, the regioselectivity. Below is a summary of conditions reported for structurally related compounds.
| Starting Material | Nitrating Agent | Molar Ratio (Nitrating Agent:Substrate) | Temperature | Reaction Time | Reported Yield/Product Distribution | Reference |
| Mixture of 2- and 4-chloro-3-trifluoromethyl benzyl chloride | 98% HNO₃ / 62% Oleum | ~5 eq. HNO₃ / ~1.25 eq. Oleum | 0°C to Room Temp | 5 hours | Not specified | [1] |
| 3-methyl benzotrifluoride | 98% HNO₃ | ~6.4 eq. | -16°C to -22°C | ~2.5 hours | 1% 5-nitro isomer, 43% 2-nitro, 31% 4-nitro, 24% 6-nitro | [2][3] |
| 2-methylmonohalogenobenzotrifluoride | Nitric Acid / Sulfuric Acid | Not specified | 0°C to 80°C | Not specified | Main product: 2-methyl-3-nitro-5-halogenobenzotrifluoride | [4] |
| o-chlorobenzotrifluoride | 98% HNO₃ / H₂SO₄ monohydrate / 20% Oleum | Not specified | < 30°C | Not specified | Not specified for mononitration | [5] |
Experimental Workflow
The general experimental workflow for the nitration of this compound involves the preparation of the nitrating mixture, the controlled addition of the substrate at low temperature, reaction monitoring, and a final aqueous work-up followed by product isolation.
Caption: Experimental workflow for the nitration of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from methods used for structurally similar substituted benzotrifluorides.[1][2][3] Researchers should perform appropriate safety assessments and small-scale trials before scaling up.
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (98%) or Oleum (20-30% SO₃)
-
Concentrated Nitric Acid (98%)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add a molar excess of oleum (e.g., 1.25 molar equivalents relative to the substrate).[1]
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add a molar excess of concentrated nitric acid (e.g., 1.25 to 5 molar equivalents) dropwise via the dropping funnel to the stirred oleum.[1] Maintain the internal temperature below 10°C throughout the addition, as the mixing is exothermic.
-
-
Nitration Reaction:
-
Once the nitrating mixture is prepared and cooled to 0°C, slowly add this compound (1.0 molar equivalent) dropwise over a period of 30-60 minutes.[1]
-
Carefully monitor the internal temperature and maintain it at 0°C during the addition.[1]
-
After the addition is complete, allow the reaction mixture to stir for several hours (e.g., 5 hours) while gradually warming to room temperature.[1]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
-
Work-up and Product Isolation:
-
Upon completion, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a small-scale reaction).[1]
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product, primarily 2-chloro-3-methyl-5-nitrobenzotrifluoride, can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.
-
Safety Precautions:
-
This reaction involves the use of highly corrosive and strong oxidizing acids (nitric acid, sulfuric acid, oleum). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts or dinitrated species.
-
The quenching step should be performed slowly and carefully to manage the heat generated from the dilution of strong acids.
References
- 1. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 5. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Agrochemicals Using 2-Chloro-3-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-3-methylbenzotrifluoride as a key starting material in the preparation of agrochemicals, with a primary focus on the synthesis of the insecticide chlorantraniliprole. Detailed experimental protocols for the multi-step synthesis are provided, along with quantitative data and a diagram of the insecticide's mode of action.
Introduction: The Role of this compound in Agrochemical Synthesis
This compound is a valuable fluorinated building block in organic synthesis, particularly for the preparation of complex agrochemical active ingredients. The trifluoromethyl group (-CF3) is a key feature in many modern pesticides, often imparting enhanced metabolic stability, increased lipophilicity, and improved biological activity. This document outlines the synthetic pathway from this compound to the potent insecticide chlorantraniliprole, a member of the anthranilic diamide class.
Synthetic Pathway Overview: From this compound to Chlorantraniliprole
The synthesis of chlorantraniliprole from this compound is a multi-step process that involves the initial functionalization of the benzene ring, followed by the formation of a key anthranilamide intermediate, and finally, coupling with a pyrazole carboxylic acid derivative. The overall synthetic strategy is a convergent approach, where two main fragments are synthesized separately and then combined.
Caption: Synthetic workflow from this compound to Chlorantraniliprole.
Experimental Protocols
Step 1: Nitration of this compound
This protocol describes the nitration of a benzotrifluoride derivative. While specific to a related compound, the principles are applicable.
-
Reaction: this compound → 2-Chloro-3-methyl-5-nitrobenzotrifluoride
-
Protocol:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.
-
Slowly add this compound to the cooled acid mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-Chloro-3-methyl-5-nitrobenzotrifluoride by recrystallization or column chromatography.
-
Step 2: Reduction of the Nitro Group
The nitro-substituted intermediate is reduced to the corresponding aniline, a crucial precursor for the subsequent steps.
-
Reaction: 2-Chloro-3-methyl-5-nitrobenzotrifluoride → 2-Amino-5-chloro-3-methylbenzotrifluoride
-
Protocol (Catalytic Hydrogenation):
-
Dissolve 2-Chloro-3-methyl-5-nitrobenzotrifluoride in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C) or Raney nickel.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-Amino-5-chloro-3-methylbenzotrifluoride.
-
Step 3: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid
This step involves the conversion of the trifluoromethyl group to a carboxylic acid. Note: This is a conceptually challenging step and alternative routes often start from precursors already containing the benzoic acid moiety. The following is a generalized representation. A more common industrial approach is to start from 2-nitro-3-methylbenzoic acid, reduce the nitro group, and then chlorinate the aromatic ring.[1]
Step 4: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1)
This key intermediate is prepared from the corresponding benzoic acid.
-
Reaction: 2-Amino-5-chloro-3-methylbenzoic acid → 2-Amino-5-chloro-N,3-dimethylbenzamide
-
Protocol:
-
Suspend 2-amino-5-chloro-3-methylbenzoic acid in an inert solvent like dichloromethane.
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-hydroxybenzotriazole (HOBt).
-
Cool the mixture in an ice bath and add a solution of methylamine (e.g., 30% in alcohol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-amino-5-chloro-N,3-dimethylbenzamide.[2]
-
Step 5: Synthesis of Chlorantraniliprole
The final step is the amide coupling of the two key intermediates.
-
Reaction: 2-Amino-5-chloro-N,3-dimethylbenzamide + 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid → Chlorantraniliprole
-
Protocol:
-
In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1) in acetonitrile.
-
Add a base, such as 3-methylpyridine, to the mixture.
-
Cool the reaction mixture to between -5 °C and 0 °C.
-
Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the low temperature.
-
Stir the mixture at this temperature for about 15 minutes after the addition is complete.
-
Allow the reaction to proceed, monitoring for completion by TLC or HPLC.
-
Upon completion, perform a standard work-up, which may include washing with water and extracting with an organic solvent like dichloromethane.
-
Wash the combined organic layers with water or a mild basic solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.
-
Purify the crude chlorantraniliprole by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the final product.[3]
-
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps. Note that yields can vary based on reaction scale and optimization.
| Step | Starting Material | Product | Typical Yield (%) |
| Amidation | 2-Amino-3-methylbenzoic acid | N-methyl-3-methyl-2-amino-5-chloro-benzamide | 90 |
| Final Amide Coupling | 2-Amino-5-chloro-N,3-dimethylbenzamide & Pyrazole carboxylic acid | Chlorantraniliprole | 91.5 |
| Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide | 2-amino-N,3-dimethylbenzamide | 2-amino-5-chloro-N,3-dimethylbenzamide | 70-85 |
| Synthesis of 2-amino-5-chloro-3-methylbenzoic acid intermediate | 2-amino-3-methylbenzoic acid | 2-amino-5-chloro-3-methylbenzoic acid | 85 |
Mode of Action: Chlorantraniliprole and the Ryanodine Receptor
Chlorantraniliprole exerts its insecticidal effect by targeting the ryanodine receptor (RyR), a calcium channel located in the sarcoplasmic reticulum of muscle cells.[4]
Caption: Mechanism of action of Chlorantraniliprole on insect ryanodine receptors.
The binding of chlorantraniliprole to the insect RyR locks the channel in a partially open state.[4] This leads to an uncontrolled release of stored calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[4] The resulting depletion of calcium stores and sustained muscle contraction cause lethargy, paralysis, and ultimately, the death of the insect.[4] Chlorantraniliprole exhibits high selectivity for insect RyRs over their mammalian counterparts, which contributes to its favorable safety profile for non-target organisms.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. gpnmag.com [gpnmag.com]
- 5. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Flunixin Precursor from 2-Chloro-3-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a plausible synthetic route leveraging 2-Chloro-3-methylbenzotrifluoride in the preparation of 2-methyl-3-(trifluoromethyl)aniline. This product is a key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. The described methodology is centered around a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds.
Introduction
This compound is a substituted aromatic compound whose trifluoromethyl and chloro- moieties offer unique electronic properties, making it a valuable building block in organic synthesis. While direct, detailed protocols for its use in pharmaceutical synthesis are not extensively documented in publicly available literature, its structure lends itself to established synthetic transformations. This document outlines a representative application in the synthesis of a crucial precursor to the anti-inflammatory agent, Flunixin. The proposed two-step synthesis involves the amination of this compound followed by a coupling reaction to yield the final active pharmaceutical ingredient.
Synthetic Pathway Overview
The proposed synthetic pathway involves two key transformations:
-
Buchwald-Hartwig Amination: The initial step is the conversion of this compound to 2-methyl-3-(trifluoromethyl)aniline. This is achieved via a palladium-catalyzed cross-coupling reaction with an ammonia equivalent. The Buchwald-Hartwig amination is particularly well-suited for this transformation due to its high functional group tolerance and efficiency in coupling aryl halides with amines.
-
Amide Bond Formation: The resulting 2-methyl-3-(trifluoromethyl)aniline serves as a key intermediate. It can then be coupled with 2-chloronicotinic acid to form Flunixin. This subsequent reaction is a standard procedure in the synthesis of this particular NSAID.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-3-(trifluoromethyl)aniline via Buchwald-Hartwig Amination
This protocol describes a representative palladium-catalyzed amination of this compound using ammonia as the nitrogen source.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Josiphos SL-J009-1 (or a similar bulky phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ammonia (gas or a solution in dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 eq), Josiphos SL-J009-1 (0.025 eq), and sodium tert-butoxide (1.2 eq).
-
Reagent Addition: Add this compound (1.0 eq) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.
-
Ammonia Introduction: Introduce ammonia gas into the reaction mixture via a subsurface needle or add a solution of ammonia in dioxane.
-
Reaction: Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 2-methyl-3-(trifluoromethyl)aniline.
Data Presentation
| Reagent/Parameter | Molar Ratio (eq) | Purity (%) | Typical Yield (%) | Reference Notes |
| This compound | 1.0 | >98 | - | Starting material. |
| Pd(OAc)₂ | 0.02 | >98 | - | Palladium catalyst precursor. |
| Josiphos SL-J009-1 | 0.025 | >98 | - | Bulky phosphine ligand, crucial for efficient catalysis. Other ligands like XPhos or RuPhos can be screened. |
| NaOtBu | 1.2 | >98 | - | Base. Other bases like K₃PO₄ or LHMDS can be explored. |
| Ammonia | Excess | - | - | Nitrogen source. |
| Toluene | - | Anhydrous | - | Solvent. Dioxane or xylene can also be used. |
| Product | - | >99 | 70-85 | Expected yield based on similar Buchwald-Hartwig amination reactions of aryl chlorides. |
Visualizations
Caption: Synthetic pathway from this compound to Flunixin.
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Ammonia is a corrosive and toxic gas. Use appropriate safety measures when handling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound serves as a viable starting material for the synthesis of pharmaceutically relevant intermediates. The proposed Buchwald-Hartwig amination provides a modern and efficient route to 2-methyl-3-(trifluoromethyl)aniline, a key precursor for the NSAID Flunixin. The provided protocol and data serve as a valuable starting point for researchers and scientists in the field of drug discovery and development, enabling the exploration of this and other potential applications of this compound in the synthesis of biologically active molecules.
References
Application Notes and Protocols for the Friedel-Crafts Reaction of 2-Chloro-3-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts reaction is a fundamental method for C-C bond formation in organic synthesis. However, its application to electron-deficient aromatic compounds such as 2-Chloro-3-methylbenzotrifluoride presents significant challenges. This document provides an in-depth analysis of the difficulties associated with the Friedel-Crafts reaction of this highly deactivated substrate, along with a discussion of potential alternative strategies and protocols utilizing advanced catalytic systems. The potential applications of the resulting trifluoromethylated ketone products in drug discovery, particularly as kinase inhibitors, are also explored.
Introduction: The Challenge of Friedel-Crafts Reactions on Deactivated Arenes
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of electrophilic aromatic substitution, enabling the attachment of alkyl and acyl substituents to aromatic rings.[1] The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation or an acylium ion, which then acts as the electrophile.[1][2]
A major limitation of the Friedel-Crafts reaction is its general ineffectiveness with aromatic rings bearing strongly electron-withdrawing (deactivating) substituents.[3] These groups reduce the nucleophilicity of the aromatic ring, making it less reactive towards electrophilic attack. This compound is a prime example of such a deactivated substrate. The trifluoromethyl (-CF₃) group is a powerful deactivating group due to its strong inductive electron-withdrawing effect.[4] The chloro (-Cl) group also contributes to the deactivation of the ring through its inductive effect, which outweighs its weak resonance donation. The methyl (-CH₃) group is an activating group, but its effect is insufficient to overcome the strong deactivation by the -CF₃ and -Cl substituents.
Consequently, subjecting this compound to classical Friedel-Crafts conditions is unlikely to yield the desired acylated or alkylated products in significant amounts. This necessitates the exploration of more potent catalytic systems and reaction conditions.
Alternative Strategies for the Functionalization of this compound
Given the limitations of the classical Friedel-Crafts reaction, modern synthetic methods offer more promising avenues for the functionalization of highly deactivated arenes. The use of superacid catalysts has emerged as a powerful strategy to promote reactions that are sluggish or fail under conventional Lewis acid catalysis.[5]
Superacid Catalysis
Superacids, such as trifluoromethanesulfonic acid (triflic acid, TfOH) and solid-supported superacids like Nafion-H, are significantly more acidic than traditional Lewis acids.[3][6] This enhanced acidity allows for the generation of highly reactive electrophiles capable of reacting with deactivated aromatic rings.[3]
General Mechanism of Superacid-Catalyzed Friedel-Crafts Acylation:
In a superacid-catalyzed acylation, the superacid protonates the acylating agent (e.g., an acid anhydride or acyl chloride), generating a highly electrophilic acylium ion. This potent electrophile can then be attacked by the electron-deficient aromatic ring.
Caption: General mechanism of superacid-catalyzed Friedel-Crafts acylation.
Experimental Protocols: A Strategic Approach
Due to the lack of specific literature precedent for the Friedel-Crafts reaction of this compound, the following protocols are presented as starting points for investigation and optimization. A strategic workflow is recommended for approaching such challenging reactions.
Caption: Strategic workflow for the acylation of a deactivated aromatic ring.
Representative Protocol for Superacid-Catalyzed Acylation using Triflic Acid
This protocol is a general guideline and requires optimization for the specific substrate.
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride or benzoyl chloride)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the acylating agent (1.2 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add triflic acid (1.5 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
If no reaction is observed at room temperature, the temperature can be cautiously increased.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Acylation using Nafion-H (Solid Superacid)
Nafion-H offers the advantage of being a recyclable solid catalyst.[7]
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride)
-
Nafion-H (e.g., Nafion NR50)
-
High-boiling inert solvent (e.g., 1,2-dichlorobenzene)
Procedure:
-
A mixture of this compound (1.0 eq.), the acylating agent (1.5 eq.), and Nafion-H (30-50% by weight of the limiting reagent) in a high-boiling solvent is heated to reflux (e.g., 120-180 °C).[7]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to recover the Nafion-H catalyst. The catalyst can be washed with a solvent like acetone, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography or distillation.
Data Presentation
Table 1: Limitations of Classical Friedel-Crafts Reactions on Deactivated Substrates
| Limitation | Description | Relevance to this compound |
| Substrate Reactivity | Strongly deactivated aromatic rings are not nucleophilic enough to react. | The -CF₃ and -Cl groups strongly deactivate the ring, making this the primary challenge. |
| Catalyst Stoichiometry | The product ketone can form a complex with the Lewis acid, requiring stoichiometric amounts of the catalyst.[1] | This would be a factor if the reaction could be initiated. |
| Rearrangements | Alkyl carbocations can undergo rearrangements to more stable carbocations (not applicable to acylation). | A consideration for potential alkylation reactions. |
| Poly-substitution | The product of alkylation is often more reactive than the starting material, leading to multiple substitutions (less of an issue for acylation). | Not a major concern for this deactivated substrate. |
Table 2: Comparison of Catalysts for Friedel-Crafts Reactions on Deactivated Arenes
| Catalyst Type | Examples | Advantages | Disadvantages |
| Lewis Acids | AlCl₃, FeCl₃, BF₃ | Readily available, well-established for activated arenes. | Generally ineffective for highly deactivated substrates, moisture-sensitive, often required in stoichiometric amounts. |
| Brønsted Superacids | TfOH, HSO₃F-SbF₅ | Extremely high acidity, can activate even strongly deactivated rings, often used in catalytic amounts.[5] | Highly corrosive, require careful handling. |
| Solid Superacids | Nafion-H, Sulfated Zirconia | Heterogeneous (easy to separate and recycle), high thermal stability.[6][7] | May require higher temperatures and longer reaction times. |
Applications in Drug Development
The potential products of a successful acylation of this compound are trifluoromethylated diaryl ketones. These structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][8]
Aromatic trifluoromethyl ketones have been identified as "warheads" for the design of covalently reversible kinase inhibitors.[9] Kinases are a major class of drug targets, particularly in oncology. An inhibitor containing this moiety could potentially target a non-catalytic cysteine residue in the kinase active site.
Caption: Hypothetical inhibition of a kinase signaling pathway by a trifluoromethylated diaryl ketone.
Conclusion
While the direct Friedel-Crafts reaction of this compound is challenging, it serves as an excellent case study for the limitations of classical electrophilic aromatic substitution and the necessity of modern catalytic methods. The exploration of superacid catalysis offers a promising, albeit demanding, route to access valuable trifluoromethylated ketone building blocks. The potential of these products as kinase inhibitors underscores the importance of developing synthetic methodologies for highly functionalized and electronically demanding substrates in the pursuit of novel therapeutics. Researchers are encouraged to use the provided strategic workflow and representative protocols as a foundation for their investigations into the functionalization of this and other deactivated aromatic compounds.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nafion.com [nafion.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. jelsciences.com [jelsciences.com]
- 9. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Derivatives from 2-Chloro-3-methylbenzotrifluoride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various derivatives from the starting material 2-Chloro-3-methylbenzotrifluoride. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a comprehensive guide for the preparation of novel compounds for research and drug development.
Introduction
This compound is a valuable starting material for the synthesis of a wide range of chemical derivatives. Its trifluoromethyl group and chlorine atom provide orthogonal points for functionalization. The electron-withdrawing nature of the trifluoromethyl group activates the aryl chloride for nucleophilic aromatic substitution and facilitates various palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities, including amino, alkoxy, cyano, and various carbon-based substituents, leading to novel molecules with potential applications in medicinal chemistry and materials science.
Data Presentation: Summary of Synthetic Routes and Expected Yields
The following table summarizes the key synthetic transformations for derivatizing this compound and provides typical yields observed for these reactions with similar aryl chlorides.
| Derivative Class | Reaction Type | Reagents/Catalysts | Typical Yield (%) |
| Amines | Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Amine | 70-95 |
| Ethers | Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH) | 60-90 |
| Nitriles | Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst (e.g., Pd(PPh₃)₄) | 70-90 |
| Aryl Derivatives | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 75-95 |
| Alkynyl Derivatives | Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N) | 70-90 |
| Alkenyl Derivatives | Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 60-85 |
Experimental Protocols
The following are detailed protocols for the synthesis of key derivatives from this compound.
Synthesis of Amino Derivatives via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of an amine with this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene to the flask, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Seal the flask and heat the reaction mixture at 100-120 °C with stirring for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino derivative.
Synthesis of Ether Derivatives via Williamson Ether Synthesis
This protocol outlines the synthesis of an ether derivative by the reaction of an alkoxide with this compound.[1][2][3]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of sodium hydride (1.5 equiv.) in anhydrous DMF at 0 °C, slowly add the desired alcohol (1.5 equiv.).
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Heat the reaction at 80-100 °C and monitor by TLC/GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the target ether.
Synthesis of Nitrile Derivatives via Palladium-Catalyzed Cyanation
This protocol describes the conversion of the chloro-substituent to a cyano group.[4][5][6]
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), zinc cyanide (0.6 equiv.), and Pd(PPh₃)₄ (5 mol%) to a Schlenk flask.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired nitrile derivative.
Synthesis of Aryl Derivatives via Suzuki Coupling
This protocol details the formation of a C-C bond between this compound and an arylboronic acid.[7][8][9]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and potassium carbonate (2.0 equiv.).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the mixture to reflux (around 90-100 °C) and stir for 8-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the biaryl product.
Synthesis of Alkynyl Derivatives via Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne with this compound.[3][10]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF and triethylamine.
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 6-12 hours.
-
Once the reaction is complete, filter the mixture through Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the alkynyl derivative.
Synthesis of Alkenyl Derivatives via Heck Reaction
This protocol details the palladium-catalyzed reaction of an alkene with this compound.[11][12][13][14]
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealed tube or Schlenk flask, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and triethylamine (2.0 equiv.).
-
Add anhydrous DMF as the solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the alkenyl derivative.
Visualizations
Caption: Synthetic routes from this compound.
Caption: General experimental workflow for derivatization.
References
- 1. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 2. gacariyalur.ac.in [gacariyalur.ac.in]
- 3. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 4. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. sctunisie.org [sctunisie.org]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Chloro-3-methylbenzotrifluoride by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the quantitative determination of 2-Chloro-3-methylbenzotrifluoride, an important intermediate in organic synthesis. The described method utilizes Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity, selectivity, and specificity for the accurate quantification of this analyte in various sample matrices. This application note includes detailed procedures for sample preparation, instrument setup, and data analysis, making it a valuable resource for quality control and research applications.
Introduction
This compound (C₈H₆ClF₃) is a halogenated aromatic compound often used as a building block in the synthesis of pharmaceuticals and agrochemicals. Accurate quantification of this intermediate is critical for monitoring reaction progress, assessing product purity, and ensuring the quality of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. This method combines the excellent separation capabilities of gas chromatography with the definitive identification and quantification power of mass spectrometry.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the GC-MS analysis of this compound. These values are illustrative and should be empirically determined for each specific instrument and application.
| Parameter | Value | Notes |
| Retention Time (RT) | To be determined | Highly dependent on the specific GC column and temperature program. |
| Limit of Detection (LOD) | To be determined | Dependent on the sensitivity of the mass spectrometer and sample matrix. |
| Limit of Quantitation (LOQ) | To be determined | Typically higher than the LOD, representing the lowest concentration that can be reliably quantified. |
| Linearity (R²) | > 0.99 | A measure of the correlation between concentration and instrument response over a defined range |
Application Note: Analysis of 2-Chloro-3-methylbenzotrifluoride Reaction Mixtures by HPLC and GC-MS
Introduction
2-Chloro-3-methylbenzotrifluoride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and the profile of related substances in reaction mixtures are critical for ensuring the quality and safety of the final products. This application note details robust analytical methods for the qualitative and quantitative analysis of this compound and its potential impurities using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for reaction monitoring, process optimization, and quality control.
Potential impurities in the synthesis of this compound can include unreacted starting materials, isomers, and byproducts from side reactions. For instance, the synthesis may involve the chlorination of 3-methylbenzotrifluoride, which can lead to the formation of positional isomers such as 4-Chloro-3-methylbenzotrifluoride and 6-Chloro-3-methylbenzotrifluoride.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is presented for the routine analysis of this compound and its non-volatile impurities. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[1] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The GC-MS method described herein is suitable for the identification and quantification of this compound and its volatile impurities, including isomers and residual starting materials. The electron ionization (EI) mass spectra provide characteristic fragmentation patterns that serve as a "fingerprint" for each compound, enabling confident identification.
Experimental Protocols
HPLC Analysis Protocol
1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Solvents: HPLC grade acetonitrile and water.
-
Standard: this compound, analytical standard grade (purity ≥ 99.5%).
1.2. Sample Preparation
-
Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Mix thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
1.3. HPLC Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
1.4. Data Analysis
-
Identify the peak for this compound based on the retention time of the analytical standard.
-
Quantify the main peak and any impurities using the area percent method or by creating a calibration curve with known standards.
GC-MS Analysis Protocol
2.1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Solvents: GC-grade dichloromethane or ethyl acetate.
-
Standard: this compound, analytical standard grade (purity ≥ 99.5%).
2.2. Sample Preparation
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Mix thoroughly.
-
Transfer a portion of the solution to a GC vial.
2.3. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40-400 amu
2.4. Data Analysis
-
Identify this compound and other components by comparing their retention times and mass spectra with those of reference standards or by searching a mass spectral library (e.g., NIST).
-
Quantify the components using the peak area percent method or an internal standard method for higher accuracy.
Data Presentation
Table 1: HPLC Analysis of a Representative this compound Reaction Mixture
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 4.5 | 2.1 | 3-Methylbenzotrifluoride (Starting Material) |
| 2 | 8.9 | 92.5 | This compound |
| 3 | 9.3 | 3.2 | 4-Chloro-3-methylbenzotrifluoride (Isomer) |
| 4 | 9.8 | 1.5 | 6-Chloro-3-methylbenzotrifluoride (Isomer) |
| 5 | 12.1 | 0.7 | Dichlorinated byproduct |
Table 2: GC-MS Analysis of a Representative this compound Reaction Mixture
| Peak No. | Retention Time (min) | Peak Area (%) | Identification | Key Mass Fragments (m/z) |
| 1 | 6.2 | 2.3 | 3-Methylbenzotrifluoride (Starting Material) | 160, 141, 110 |
| 2 | 8.5 | 92.8 | This compound | 194, 175, 159, 125 |
| 3 | 8.8 | 3.1 | 4-Chloro-3-methylbenzotrifluoride (Isomer) | 194, 175, 159, 125 |
| 4 | 9.1 | 1.3 | 6-Chloro-3-methylbenzotrifluoride (Isomer) | 194, 175, 159, 125 |
| 5 | 11.4 | 0.5 | Dichlorinated byproduct | 228, 209, 193 |
Visualizations
Caption: Experimental workflow for HPLC and GC-MS analysis.
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Chloro-3-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Chloro-3-methylbenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. The following protocols are based on established chemical principles and information derived from publicly available patent literature, offering a guide for industrial-scale production.
Overview and Synthetic Strategy
The primary industrial route for the synthesis of this compound is the direct electrophilic chlorination of 3-methylbenzotrifluoride. This method is favored for its atom economy and relatively straightforward procedure. The reaction involves the treatment of 3-methylbenzotrifluoride with a chlorinating agent in the presence of a Lewis acid catalyst. The process yields a mixture of isomers, primarily the 2-chloro, 4-chloro, and 6-chloro derivatives, from which the desired this compound must be separated and purified.
A logical workflow for the production of this compound is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-methylbenzotrifluoride | ≥99% | Commercial | Starting material |
| Chlorine Gas | Anhydrous | Industrial Gas Supplier | Chlorinating agent |
| Ferric Chloride (FeCl₃) | Anhydrous, ≥98% | Commercial | Lewis acid catalyst |
| Iron Powder (Fe) | Fine | Commercial | Co-catalyst |
| Sodium Bicarbonate (NaHCO₃) | Technical | Commercial | For neutralization |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent |
| Toluene | Technical | Commercial | Solvent for work-up (optional) |
Scale-Up Synthesis Protocol: Direct Chlorination
This protocol is adapted from procedures described in patent literature for the chlorination of substituted benzotrifluorides.[1]
Step 1: Reactor Setup and Inerting
-
Ensure the reaction vessel (a glass-lined or other suitably corrosion-resistant reactor) is clean and dry.
-
Equip the reactor with a mechanical stirrer, a thermometer, a gas inlet tube for chlorine, and a reflux condenser connected to a scrubber system to neutralize excess chlorine and HCl off-gas.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove atmospheric moisture.
Step 2: Charging the Reactor
-
Charge the reactor with 3-methylbenzotrifluoride (e.g., 640 kg, 4.0 kmol).
-
Add anhydrous ferric chloride (e.g., 1.6 kg, 0.01 kmol) and iron powder (e.g., 1.7 kg, 0.03 kmol) as catalysts.[1]
Step 3: Reaction Conditions
-
Begin agitation and heat the mixture to the reaction temperature of 45-50°C.[1]
-
Once the temperature is stable, begin bubbling chlorine gas (e.g., 320 kg, 4.5 kmol, approximately 1.1 molar equivalents) through the reaction mixture at a controlled rate.[1]
-
Maintain the reaction temperature between 40°C and 50°C throughout the chlorine addition.[1] The reaction is exothermic, and cooling may be required.
-
Monitor the progress of the reaction by gas chromatography (GC) analysis of aliquots to determine the ratio of starting material to chlorinated products.
Step 4: Reaction Work-up and Purification
-
Once the desired conversion is achieved (typically targeting high conversion of the starting material), stop the chlorine flow and purge the reactor with nitrogen to remove any residual chlorine and HCl.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction mixture by washing it with water to remove the catalyst.
-
Separate the organic layer.
-
Wash the organic layer with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a final water wash.
-
Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate.
-
The crude product, a mixture of 2-chloro, 4-chloro, and 6-chloro-3-methylbenzotrifluoride, is then purified by fractional distillation under reduced pressure to isolate the 2-chloro isomer.[1]
Data Presentation
The following table summarizes typical quantitative data for the direct chlorination of 3-methylbenzotrifluoride based on literature.[1]
| Parameter | Value | Unit |
| Reactants | ||
| 3-methylbenzotrifluoride | 0.4 | mol |
| Chlorine Gas | 0.45 | mol |
| Ferric Chloride (FeCl₃) | 0.16 | g |
| Iron Powder (Fe) | 0.17 | g |
| Reaction Conditions | ||
| Temperature | 45 | °C |
| Results | ||
| Overall Yield of Monochlorinated Products | ~85 | % |
| Isomer Distribution (approximate) | ||
| 2- and 6-chloro isomers | ~45 | % of product |
| 4-chloro isomer | ~40 | % of product |
Safety Considerations
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All operations involving chlorine must be conducted in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including respiratory protection. A scrubber system containing a reducing agent (e.g., sodium bisulfite) or a caustic solution should be in place to neutralize any unreacted chlorine.
-
Hydrogen Chloride: HCl gas is a corrosive byproduct of the reaction. The off-gas from the reactor must be scrubbed.
-
Exothermic Reaction: The chlorination reaction is exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Corrosive Materials: Ferric chloride and the reaction mixture are corrosive. Use appropriate corrosion-resistant equipment.
Alternative Synthetic Approaches
Another patented method involves the chlorination of o-trifluoromethylbenzalchloride, followed by further transformations.[3] These multi-step syntheses can offer better regioselectivity but may be less economically viable for large-scale production due to the increased number of steps.
The choice of the optimal synthetic route on an industrial scale will depend on a thorough evaluation of factors such as raw material cost, process safety, waste disposal, and desired product purity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-methylbenzotrifluoride
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 2-Chloro-3-methylbenzotrifluoride. It includes frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and comparative data to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common synthesis routes are:
-
Sandmeyer Reaction: This route starts with 2-methyl-3-aminobenzotrifluoride. The amino group is first converted into a diazonium salt, which is then substituted with a chlorine atom using a copper(I) chloride catalyst.[1][2] This method is valued for its specificity in placing the chlorine atom.
-
Electrophilic Aromatic Chlorination: This involves the direct chlorination of 3-methylbenzotrifluoride using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).[3][4] However, this method can produce a mixture of isomers (2-chloro, 4-chloro, and 6-chloro), making purification challenging.[3]
Q2: Which synthesis route generally provides a higher yield and purity?
A2: The Sandmeyer reaction typically offers higher purity and better control over the final product's regiochemistry, as the position of the chloro group is predetermined by the starting amine. While direct chlorination can be simpler, separating the desired 2-chloro isomer from other byproducts like the 4- and 6-chloro isomers can significantly reduce the isolated yield.[3][4]
Q3: What are the critical safety precautions for the Sandmeyer reaction?
A3: The primary safety concern is the thermal instability of aryl diazonium salts, which can be explosive when isolated or heated.[5] Always prepare the diazonium salt at low temperatures (0-5°C) and use it immediately in the subsequent step without attempting to isolate it.[6] Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly via the Sandmeyer reaction, which is the more controlled and common laboratory method.
Issue 1: Low Yield of the Desired Product
| Question | Possible Cause | Recommended Solution |
| Q: My Sandmeyer reaction is resulting in a very low yield. What went wrong? | 1. Incomplete Diazotization: Insufficient nitrous acid was generated to convert all the starting amine.[5] | - Ensure at least one equivalent of sodium nitrite and a sufficient excess of mineral acid (e.g., HCl) are used.[6]- Test for the presence of excess nitrous acid using starch-iodide paper; the paper should turn blue.[6] |
| 2. Decomposition of Diazonium Salt: The reaction temperature was too high, causing the unstable diazonium salt to decompose, often forming phenol byproducts.[5] | - Strictly maintain the temperature between 0-5°C during the entire diazotization process and the addition of the salt to the copper catalyst solution.[6] | |
| 3. Inactive Copper(I) Catalyst: The CuCl catalyst may have oxidized to Cu(II), reducing its catalytic activity. | - Use freshly purchased or prepared copper(I) chloride. Ensure it is stored under an inert atmosphere and protected from moisture.[6] |
Issue 2: Formation of Impurities and Byproducts
| Question | Possible Cause | Recommended Solution |
| Q: My final product is contaminated with a significant amount of dark, tarry material. How can I prevent this? | Decomposition and Side Reactions: The formation of tarry byproducts is often due to the decomposition of the diazonium salt, which can initiate radical side reactions.[6] | - Lower the reaction temperature during the addition of the diazonium salt to the copper solution. Slow, controlled addition is crucial to manage any exotherms.[6] |
| Q: I am observing significant phenol byproduct formation. What is the cause? | Reaction with Water: The diazonium salt is reacting with water in the reaction mixture instead of the chloride ion. This is more prevalent at higher temperatures.[5] | - Maintain a low temperature (0-5°C) to minimize the rate of the decomposition/hydrolysis reaction.[5] - Ensure a high concentration of chloride ions is available when the diazonium salt is added to the catalyst solution. |
| Q: My product contains an azo compound impurity. How did this form? | Azo Coupling: The diazonium salt (an electrophile) has coupled with the unreacted starting amine (a nucleophile).[5] | - Ensure the diazotization reaction goes to completion before proceeding. The presence of excess acid minimizes the amount of free amine available for coupling.[6] |
Data Presentation
Table 1: Comparison of Yields in Related Synthesis Methodologies
| Synthesis Method | Starting Material | Product | Reported Yield | Reference |
| Electrophilic Chlorination | 3-methylbenzotrifluoride | Mixture of monochloro isomers | ~85% (total isomers) | [3] |
| Nitration | 2-methyl-monohalogenobenzotrifluoride | 2-methyl-3-nitro-5-chlorobenzotrifluoride | 75.9% | [7] |
| Catalytic Hydrogenation | 2-methyl-3-nitro-5-chlorobenzotrifluoride | 2-methyl-3-amino-5-chlorobenzotrifluoride | 88.5% | [7] |
| Methylation | 3-nitrobenzotrifluoride | 2-methyl-3-nitrobenzotrifluoride | 32% | [8] |
| Catalytic Hydrogenation | 2-methyl-3-nitrobenzotrifluoride | 3-amino-2-methylbenzotrifluoride | 92% | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from standard Sandmeyer reaction procedures.[6][9]
Step A: Diazotization of 2-methyl-3-aminobenzotrifluoride
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methyl-3-aminobenzotrifluoride (1 equivalent) in a 3M solution of hydrochloric acid (3 equivalents).
-
Cool the stirred solution to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not rise above 5°C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring at 0-5°C for an additional 20 minutes.
-
Verify the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper. A positive test (immediate blue-black color) indicates the completion of diazotization.
Step B: Copper(I) Chloride Catalyzed Chlorination
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid (2 equivalents). Cool this solution to 0-5°C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step A to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10°C during this addition.
-
After the addition is complete and the initial vigorous reaction has subsided, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
The reaction mixture can then be gently warmed (e.g., to 50°C) to ensure the complete decomposition of the diazonium salt complex.
-
Extract the product from the aqueous mixture using an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
Mandatory Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis route.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Signaling pathway of desired vs. side reactions.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
- 4. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 8. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
Technical Support Center: Chlorination of 3-Methylbenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of 3-methylbenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of chlorination reactions for 3-methylbenzotrifluoride?
There are two main chlorination pathways for 3-methylbenzotrifluoride:
-
Free-Radical (Side-Chain) Chlorination: This reaction targets the methyl group, substituting hydrogen atoms with chlorine. It is typically initiated by UV light or a radical initiator and leads to products like 3-(chloromethyl)benzotrifluoride.
-
Electrophilic Aromatic (Ring) Substitution: This reaction targets the aromatic ring, substituting hydrogen atoms with chlorine. It requires a Lewis acid catalyst, such as ferric chloride (FeCl₃). The trifluoromethyl (-CF₃) group is a meta-director, while the methyl (-CH₃) group is an ortho-, para-director.
Q2: I am trying to chlorinate the methyl group, but I am seeing byproducts from ring chlorination. How can I improve selectivity?
This issue arises from competing reaction pathways. To favor free-radical side-chain chlorination and minimize electrophilic ring substitution, consider the following:
-
Avoid Lewis Acid Catalysts: Ensure your glassware is free from trace metals that can act as Lewis acids. Do not use catalysts like FeCl₃ or AlCl₃.
-
Use Radical Initiators: The reaction should be conducted under conditions that promote radical formation, such as exposure to UV light.[1]
-
Choose the Right Chlorinating Agent: While elemental chlorine (Cl₂) can be used, other reagents like N-chlorosuccinimide (NCS) can offer different selectivity under specific conditions.[2]
-
Control Temperature: Free-radical chlorination is often performed at moderate temperatures. Higher temperatures can sometimes lead to less selectivity.
Q3: My goal is ring chlorination to obtain the meta-isomer, but I am getting significant amounts of ortho- and para-isomers. What can I do?
The trifluoromethyl group strongly directs incoming electrophiles to the meta-position. However, the methyl group directs to the ortho and para positions, leading to a mixture of isomers. To enhance meta-selectivity:
-
Catalyst Choice: The choice of catalyst is critical. Ferric chloride is commonly used.[3] Some catalyst systems, like a combination of a metal chloride (e.g., iron trichloride) and iodine, have been shown to significantly increase the meta-to-para product ratio.[4]
-
Additives: The addition of sulfur or sulfur monochloride can help suppress the formation of the para-isomer.[3]
-
Temperature Control: The reaction temperature should be carefully controlled. For example, reactions maintained between 0°C and 40°C have shown high meta-selectivity.[4]
-
Reaction Conditions: Conduct the reaction in the absence of light to prevent competing free-radical side-chain chlorination.[3]
Q4: During side-chain chlorination, I am getting a mixture of mono-, di-, and tri-chlorinated products on the methyl group. How can I favor the mono-chlorinated product?
Over-chlorination is a common side reaction. To control the degree of chlorination:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to 3-methylbenzotrifluoride. Using a stoichiometric or slightly sub-stoichiometric amount of chlorine will favor mono-chlorination.
-
Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction in real-time. Stop the reaction once the desired conversion to the mono-chloro product is achieved.
-
Reaction Temperature: Lower temperatures generally reduce the reactivity of the chlorine radical, which can lead to better selectivity, although this may also slow down the reaction rate.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product (General) | - Incomplete reaction.- Side reactions consuming starting material.- Product loss during workup/purification. | - Increase reaction time or temperature (monitor for side reactions).- Optimize catalyst/initiator concentration.- Address specific side reactions using the guidance in this document.- Refine purification techniques (e.g., distillation, chromatography). |
| Formation of Ring Isomers (e.g., 2-chloro-, 4-chloro-) during Side-Chain Chlorination | - Presence of Lewis acid contaminants (e.g., trace metals).- High reaction temperature promoting electrophilic substitution. | - Use acid-washed glassware.- Conduct the reaction in the strict absence of Lewis acid catalysts.- Run the reaction at the lowest feasible temperature while maintaining a reasonable rate. |
| Formation of Side-Chain Chlorinated Products during Ring Chlorination | - Exposure to UV light (e.g., sunlight). | - Perform the reaction in the dark or in amber-colored glassware to prevent photo-initiation of radical chlorination.[3] |
| High Levels of Dichlorinated and Polychlorinated Byproducts | - Excess of chlorinating agent.- High reaction temperature or prolonged reaction time. | - Use a precise molar ratio of chlorinating agent to substrate.- Monitor the reaction closely and stop it before significant over-chlorination occurs.- Consider a lower reaction temperature. |
| Formation of Unidentified Impurities | - Reaction with solvent.- Presence of water or oxygen.- Degradation of starting material or product. | - Use an inert solvent.- Ensure all reagents and the reaction setup are dry. Purge the system with an inert gas (e.g., nitrogen, argon).- Analyze impurities by GC-MS or LC-MS to identify their structure and deduce their formation pathway. |
Quantitative Data Summary
Table 1: Influence of Catalyst on Isomer Distribution in Ring Chlorination of Benzotrifluoride (BTF)
| Catalyst System | Reaction Temperature (°C) | Molar Ratio (m-CBTF : p-CBTF) | Reference |
| Ferric Chloride (FeCl₃) | 65-75 | Standard (unspecified, but lower than with additives) | [3] |
| FeCl₃ + Sulfur | Not specified | 10-12 : 1 | [3] |
| FeCl₃ + Iodine | 20 | > 14 : 1 | [4] |
Note: Data is for the chlorination of benzotrifluoride, which serves as a model for the behavior of the -CF₃ group in 3-methylbenzotrifluoride.
Key Experimental Protocols
Protocol 1: Selective Ring Chlorination for Meta-Isomer
This protocol is adapted from methodologies designed to maximize meta-isomer yield.[3][4]
-
Preparation: Ensure the reaction vessel is clean, dry, and protected from light.
-
Charging Reactor: Charge the reactor with 3-methylbenzotrifluoride.
-
Catalyst Addition: Add the catalyst system. For high meta-selectivity, use a combination of ferric chloride (e.g., 0.01 moles per mole of substrate) and a co-catalyst like iodine (e.g., 0.005 moles per mole of substrate).[4]
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0-20°C) using an external cooling bath.[4]
-
Chlorine Gas Introduction: Bubble dry chlorine gas through the stirred reaction mixture at a controlled rate. The total moles of chlorine should not exceed the moles of the starting material to minimize dichlorination.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC to check for the disappearance of starting material and the formation of isomers.
-
Quenching: Once the desired conversion is reached, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
Workup: Wash the crude product mixture with water, followed by a dilute sodium bicarbonate or sodium bisulfite solution to neutralize acid and remove residual chlorine. Separate the organic layer.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and purify by fractional distillation under reduced pressure.
Protocol 2: Selective Side-Chain (Monochlorination)
This protocol is based on general principles of free-radical photochlorination.[1]
-
Preparation: Use a reactor made of material that transmits UV light (e.g., quartz or borosilicate glass). Ensure all glassware is scrupulously clean and free of metal contaminants.
-
Charging Reactor: Charge the reactor with 3-methylbenzotrifluoride and an inert solvent (e.g., carbon tetrachloride, though safer alternatives should be considered).
-
Inert Atmosphere: Purge the system with an inert gas to remove oxygen, which can terminate radical chains.
-
Initiation: Begin stirring and irradiate the mixture with a UV lamp.
-
Chlorine Gas Introduction: Introduce dry chlorine gas at a controlled rate. For mono-chlorination, use a molar ratio of chlorine to substrate of approximately 1:1.
-
Temperature Control: Maintain a constant temperature, as selectivity can be temperature-dependent.
-
Monitoring: Monitor the reaction by GC. Observe the formation of 3-(chloromethyl)benzotrifluoride and the depletion of the starting material. Stop the reaction before significant amounts of the di-chloro byproduct appear.
-
Quenching: Turn off the UV lamp and stop the chlorine flow. Purge the system with an inert gas.
-
Workup and Purification: Wash the reaction mixture as described in Protocol 1 and purify by vacuum distillation.
Visualized Workflows and Pathways
Caption: Troubleshooting logic for chlorination side reactions.
Caption: Competing pathways in the chlorination of 3-methylbenzotrifluoride.
References
- 1. Photochlorination - Wikipedia [en.wikipedia.org]
- 2. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light [mdpi.com]
- 3. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]
- 4. US4691066A - Process of preparing metachlorobenzotrifluoride - Google Patents [patents.google.com]
Technical Support Center: Separation of 2-Chloro-3-methylbenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of 2-Chloro-3-methylbenzotrifluoride from its isomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric byproducts in the synthesis of this compound?
During the synthesis of this compound, several structural isomers are often co-produced. The specific isomers and their ratios depend on the synthetic route, but common byproducts include other positional isomers such as 2-Chloro-5-methylbenzotrifluoride, 3-Chloro-4-methylbenzotrifluoride, and 4-Chloro-3-methylbenzotrifluoride.
Q2: Why is the separation of these isomers so challenging?
The primary challenge lies in the similar physicochemical properties of the isomers. They often have very close boiling points and similar polarities, which makes separation by standard techniques like fractional distillation and chromatography difficult. For instance, the separation of isomers of methylnitrobenzotrifluoride is noted to be extremely difficult by distillation due to close boiling points.[1] Similarly, para and ortho isomers of chloronitrobenzene are very difficult to separate by distillation.[2]
Q3: What are the principal methods for separating this compound from its isomers?
The main techniques employed for this type of separation are:
-
Fractional Distillation: Exploits small differences in boiling points.[3] It is most effective when the boiling point difference is significant, which may not be the case for these isomers.[4][5]
-
Preparative Gas Chromatography (Prep-GC): A high-resolution technique that separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.
-
Adsorption/Column Chromatography: Uses a solid adsorbent (like specialized zeolites or silica gel) to selectively adsorb isomers, allowing for their separation.[1]
-
Fractional Crystallization: Relies on differences in solubility and melting points in a suitable solvent. This can be complicated by the formation of eutectic mixtures.[2]
Process Workflow for Isomer Separation
The following diagram illustrates a general workflow for the purification of this compound after synthesis.
Caption: General experimental workflow for separation.
Troubleshooting Guides
Fractional Distillation
| Problem/Question | Possible Causes & Solutions |
| Q: Poor separation between isomers; fractions have similar composition. | A1: Insufficient Column Efficiency: The column may not have enough theoretical plates for the separation. -> Solution: Use a longer packed column (e.g., Vigreux, Raschig rings, or metal sponge packing) or a spinning band distillation apparatus. A2: Incorrect Reflux Ratio: Too low a reflux ratio reduces the number of vaporization-condensation cycles, leading to poor separation.[6] -> Solution: Increase the reflux ratio. Start with a high ratio (e.g., 10:1) and gradually decrease it as the separation proceeds. A3: Pressure Fluctuations: Unstable vacuum can cause variations in boiling points, disrupting the equilibrium in the column. -> Solution: Use a high-quality vacuum pump with a precise controller. Ensure all joints are properly sealed. |
| Q: The boiling point is not stable at the column head. | A1: Channeling in the Column: The vapor may be passing through the column packing without proper equilibration. -> Solution: Ensure the column is perfectly vertical and that the packing is uniform. Pre-wet the packing with condensed vapor before starting collection. A2: Azeotrope or Eutectic-like Behavior: The isomers may form a constant-boiling mixture at the operating pressure. -> Solution: Try distilling at a different pressure (e.g., switch from vacuum to atmospheric or vice-versa) to shift the azeotropic composition. |
Preparative Gas Chromatography (Prep-GC)
| Problem/Question | Possible Causes & Solutions |
| Q: Co-elution or poor peak resolution between the target isomer and byproducts. | A1: Incorrect Stationary Phase: The column's stationary phase may not have the right selectivity for the isomers. -> Solution: Screen columns with different polarities (e.g., a non-polar polydimethylsiloxane vs. a more polar polyethylene glycol phase). A2: Suboptimal Temperature Program: A poor temperature ramp can lead to peak broadening or insufficient separation. -> Solution: Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min) through the elution range of the isomers. A3: Column Overload: Injecting too much sample can saturate the column, causing broad, asymmetric peaks. -> Solution: Reduce the injection volume or dilute the sample. Perform a loading study to find the maximum sample capacity for the column. |
| Q: Low recovery of the collected fraction. | A1: Inefficient Trapping: The collection trap may not be cold enough to efficiently condense the eluted compound. -> Solution: Ensure the collection trap is fully submerged in a suitable coolant (e.g., liquid nitrogen or a dry ice/acetone slurry). A2: Thermal Degradation: The compound may be degrading at the high temperatures of the injector or column. -> Solution: Use the lowest possible injector and oven temperatures that still allow for good chromatography. Ensure the GC system is clean and inert.[7] |
Fractional Crystallization
The following troubleshooting flowchart can guide you through common issues encountered during fractional crystallization.
Caption: Troubleshooting flowchart for crystallization.
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol is designed for separating isomers with close boiling points.
-
Apparatus Setup:
-
Assemble a distillation apparatus using a 1-liter round-bottom flask, a 50 cm x 2 cm vacuum-jacketed Vigreux or packed column, and a distillation head with a reflux condenser and collection flask.
-
Ensure all glassware is dry and joints are sealed with appropriate vacuum grease.
-
Insulate the column and distillation head with glass wool or aluminum foil to minimize heat loss.
-
Connect the apparatus to a vacuum pump with a manometer and a cold trap.
-
-
Procedure:
-
Charge the round-bottom flask with the crude isomeric mixture (up to 60% of the flask volume).
-
Begin heating the flask gently using a heating mantle.
-
Once the mixture begins to boil and vapor reaches the column head, adjust the heating to establish total reflux (all condensate returns to the column).
-
Allow the column to equilibrate under total reflux for at least one hour. This allows the separation gradient to establish.
-
Begin collecting the distillate at a high reflux ratio (e.g., 20 drops returning to the column for every 1 drop collected).
-
Monitor the head temperature and pressure constantly. Collect fractions over narrow boiling point ranges (e.g., every 0.5 °C change in head temperature).
-
Analyze each fraction by GC to determine its composition.
-
-
Troubleshooting:
-
If the column "floods" (fills with liquid), reduce the heating rate immediately.
-
If the pressure is unstable, check for leaks in the system.
-
Protocol 2: Preparative Gas Chromatography
-
System and Column:
-
Instrument: A preparative gas chromatograph equipped with a Flame Ionization Detector (FID) and a fraction collector.
-
Column: A high-capacity capillary column (e.g., 30m x 0.53mm ID) with a stationary phase appropriate for aromatic isomers (e.g., a 5% phenyl polysiloxane).
-
-
Method Parameters:
-
Carrier Gas: Helium or Hydrogen, with a flow rate optimized for the best resolution.
-
Injection: 10 µL of the isomeric mixture, splitless injection.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 120 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 180 °C.
-
Hold at 180 °C for 10 minutes.
-
-
Detector Temperature: 280 °C.
-
-
Fraction Collection:
-
Perform an initial analytical run to determine the precise retention times of the target isomer and byproducts.
-
Program the fraction collector to open and close the collection valve at the start and end of the target peak's elution window.
-
Cool the collection trap with liquid nitrogen.
-
Pool the collected fractions from multiple runs and confirm purity using analytical GC.
-
Protocol 3: Fractional Crystallization
-
Solvent Screening:
-
In small vials, test the solubility of the crude mixture in various solvents (e.g., n-hexane, methanol, isopropanol, acetone) at room temperature and at elevated temperatures.
-
Identify a solvent in which the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures.
-
-
Crystallization Procedure:
-
Dissolve the crude mixture in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Cover the flask and allow it to cool slowly to room temperature. To encourage slow cooling, place the flask in an insulated container.
-
Once the solution has reached room temperature, transfer it to an ice bath, and then to a freezer (-10 to -20 °C) to maximize crystal formation.[8]
-
Isolate the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
-
Purity Assessment:
-
Analyze the purity of the crystals and the mother liquor by GC.
-
If purity is insufficient, repeat the recrystallization process. A yield of 70-80% per recrystallization step is common.[8]
-
References
- 1. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 2. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-3-methylbenzotrifluoride
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Chloro-3-methylbenzotrifluoride by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended distillation method for purifying crude this compound? A1: Vacuum fractional distillation is the recommended method. This compound is expected to have a high boiling point, and distillation at atmospheric pressure may lead to thermal decomposition.[1] Vacuum distillation lowers the boiling point, allowing for purification at a lower, safer temperature.[2][3] Fractional distillation is necessary to effectively separate the target compound from isomers and other impurities with close boiling points.[4][5][6]
Q2: What are the common impurities in crude this compound? A2: Common impurities typically arise from the synthesis process and may include:
-
Positional Isomers: Such as 4-Chloro-3-methylbenzotrifluoride and other isomers formed during substitution reactions.[4][7]
-
Unreacted Starting Materials: Precursor molecules from the synthesis route.
-
Reaction Byproducts: Compounds formed from side reactions.
-
Acidic Residues: Catalysts or acids (e.g., HCl) that were not fully removed during the workup.[8]
-
Residual Solvents: Solvents used during the reaction or extraction phases.
Q3: What analytical methods are suitable for assessing the purity of the final product? A3: The most common and effective techniques for determining the purity of this compound and identifying impurities are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] These methods are ideal for separating and quantifying volatile organic compounds. High-Performance Liquid Chromatography (HPLC) can also be utilized.[11][12]
Q4: Why is a pre-distillation wash necessary? A4: A pre-distillation wash is crucial for removing non-volatile and acidic impurities. Acidic residues can catalyze polymerization or decomposition of the product at elevated temperatures during distillation.[8] A typical wash involves using a weak base like a 5% sodium bicarbonate solution to neutralize acids, followed by a water and brine wash to remove salts and residual base.[8][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation of Isomers | 1. Insufficient column efficiency (too few theoretical plates).[14] 2. Heating rate is too high, preventing proper vapor-liquid equilibrium. 3. Reflux ratio is too low.[4] | 1. Use a more efficient fractionating column (e.g., a longer Vigreux column or a packed column with Raschig rings or structured packing).[2][6] 2. Reduce the heating mantle temperature to ensure a slow, steady distillation rate. 3. Insulate the distillation column to maintain a proper temperature gradient. |
| Product is Decomposing or Polymerizing in Flask | 1. Distillation temperature is too high.[1] 2. Presence of acidic or metallic impurities catalyzing the reaction.[8] | 1. Increase the vacuum (lower the pressure) to further reduce the boiling point.[3] 2. Ensure the crude material has been thoroughly washed with a sodium bicarbonate solution and dried before distillation to remove acidic contaminants.[8][13] 3. Use meticulously clean and dry glassware.[8] |
| Bumping or Unstable Boiling | 1. Lack of nucleation sites for smooth boiling. 2. Heating is too rapid or uneven. | 1. Add new, unused boiling chips or a magnetic stir bar to the distillation flask before heating.[13] 2. Heat the flask using a heating mantle with a sand or oil bath for more uniform temperature distribution. |
| Column Flooding | 1. The rate of vaporization is too high, preventing condensed liquid (reflux) from flowing back down the column.[15] | 1. Immediately reduce the heat input from the heating mantle. 2. Re-establish a slow distillation rate once the flooding has subsided. 3. Ensure the column is perfectly vertical. |
| No Distillate is Collecting | 1. System has a leak, preventing the necessary vacuum level from being reached. 2. Condenser coolant is too cold, causing the product to solidify. 3. Heating is insufficient to bring the compound to its boiling point at the current pressure. | 1. Check all joints and connections for proper sealing. Re-grease joints if necessary. 2. Adjust the coolant temperature. For this compound, standard tap water should be sufficient. 3. Confirm the vacuum pump is operating correctly and the pressure is at the target level. Gradually increase the heating mantle temperature. |
Physicochemical Data
The following table summarizes key data for this compound. Note that boiling points of related compounds under vacuum are provided as an estimate, as the precise boiling point at a given pressure may need to be determined experimentally.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₆ClF₃ | [11] |
| Molecular Weight | 194.58 g/mol | [11] |
| CAS Number | 74483-48-0 | [11] |
| Typical Purity (Commercial) | 98-99% | [11][16] |
| Physical State | Liquid | [16] |
| Estimated Boiling Point | High; likely requires vacuum. For comparison, 2-methyl-3-nitro-5-chlorobenzotrifluoride boils at 119-125°C @ 21-26 mmHg. | [9] |
Experimental Protocol: Vacuum Fractional Distillation
This protocol details the purification of crude this compound after an initial aqueous workup.
1. Pre-Distillation Workup (Washing and Drying)
-
Transfer the crude product to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution. Swirl gently and vent the funnel frequently to release any CO₂ gas produced.[8]
-
Shake vigorously for 2-3 minutes. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with an equal volume of deionized water and then a saturated brine solution.
-
Transfer the washed organic layer to a clean Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to act as a drying agent. Swirl and let it stand for at least 30 minutes.
-
Filter the dried product into a round-bottom flask suitable for distillation to remove the drying agent.
2. Distillation Apparatus Setup
-
Assemble a vacuum fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.
-
Place a magnetic stir bar or fresh boiling chips in the distillation flask containing the dried crude product. Do not fill the flask more than two-thirds full.[13]
-
Ensure all glass joints are lightly greased and securely clamped to prevent leaks. Position the thermometer bulb just below the side arm leading to the condenser.[6]
-
Connect the condenser to a circulating coolant source.
3. Distillation Procedure
-
Turn on the condenser coolant and begin stirring if using a stir bar.
-
Slowly open the valve to the vacuum pump to evacuate the system. The pressure should drop to the target level (e.g., 15-25 mmHg).
-
Once the target pressure is stable, begin heating the distillation flask gently using a heating mantle.
-
Observe the condensation ring rising slowly up the fractionating column. Adjust the heating rate to maintain a slow and steady ascent. If the ring stops rising, the temperature can be increased slightly.[6]
-
Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
When the vapor temperature at the distillation head stabilizes near the expected boiling point of the product, switch to a clean, pre-weighed receiving flask to collect the main fraction.
-
Continue distillation while the temperature remains constant. If the temperature drops, it indicates that the product has finished distilling.
-
Stop the distillation by removing the heating mantle and allowing the system to cool.
-
Once the apparatus has cooled to room temperature, slowly and carefully vent the system to return it to atmospheric pressure before disassembling.
4. Post-Distillation Analysis
-
Weigh the collected main fraction to determine the yield.
-
Analyze the purity of the collected fraction using GC or GC-MS.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the distillation process.
A flowchart for diagnosing and solving common distillation issues.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. buschvacuum.com [buschvacuum.com]
- 4. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. 74483-48-0 | this compound - Moldb [moldb.com]
- 12. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scribd.com [scribd.com]
- 16. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Managing Isomer Formation in the Synthesis of 2-Chloro-5-methylbenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-chloro-5-methylbenzotrifluoride. The focus is on understanding and managing the formation of its isomers to ensure the desired product quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers formed during the synthesis of 2-chloro-5-methylbenzotrifluoride?
During the electrophilic chlorination of the starting material, 3-methylbenzotrifluoride, several positional isomers can be formed. The directing effects of the methyl group (ortho, para-directing) and the trifluoromethyl group (meta-directing) on the aromatic ring influence the position of the incoming chlorine atom.[1][2][3] The primary product is the desired 2-chloro-5-methylbenzotrifluoride. However, other significant isomers include:
-
4-chloro-5-methylbenzotrifluoride
-
2-chloro-3-methylbenzotrifluoride
-
Other dichlorinated byproducts may also form under harsh reaction conditions.
Q2: How can I analyze the isomeric purity of my 2-chloro-5-methylbenzotrifluoride product?
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for analyzing the isomeric purity of your product.
-
Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can effectively separate and quantify the different isomers. A non-polar capillary column is typically recommended for this separation.[4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is also a powerful tool. Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) or those that facilitate π-π interactions can offer enhanced selectivity for separating positional isomers.[5][6]
Q3: What factors influence the ratio of isomers formed during the reaction?
The regioselectivity of the chlorination reaction is influenced by several factors:
-
Catalyst: The choice of Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and the presence of co-catalysts can significantly impact the isomer distribution.
-
Temperature: Reaction temperature can affect the selectivity of the chlorination. Generally, lower temperatures favor the formation of the thermodynamically more stable isomer.
-
Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the isomer ratio.
-
Reaction Time: Prolonged reaction times or excess chlorinating agent can lead to the formation of dichlorinated and other over-chlorinated byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of 4-chloro-5-methylbenzotrifluoride isomer | The reaction conditions may favor chlorination at the position para to the methyl group. | Optimize the catalyst system. For instance, the addition of a sulfur-based co-catalyst to a ferric chloride catalyst has been shown to suppress the formation of para and ortho isomers in similar reactions. Lowering the reaction temperature may also improve selectivity. |
| Presence of dichlorinated byproducts | Excessive amount of chlorinating agent or prolonged reaction time. | Carefully control the stoichiometry of the chlorinating agent. Monitor the reaction progress using GC or HPLC and stop the reaction once the starting material is consumed to an optimal level. |
| Poor separation of isomers during GC/HPLC analysis | Suboptimal analytical method parameters. | For GC, experiment with different temperature programs and consider using a longer column for better resolution. For HPLC, screen different columns, particularly those with phenyl-based stationary phases, and optimize the mobile phase composition (e.g., the ratio of organic solvent to water). |
| Inconsistent isomer ratios between batches | Variations in reaction setup, reagent quality, or reaction conditions. | Ensure consistent reaction setup, including stirring speed and heating. Use reagents of the same quality and purity for each batch. Precisely control reaction parameters such as temperature and addition rates. |
Experimental Protocols
Illustrative Synthesis of 2-Chloro-5-methylbenzotrifluoride
This protocol is a representative example. Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a gas inlet, add 3-methylbenzotrifluoride and a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous FeCl₃) to the flask while stirring.
-
Chlorination: Cool the mixture to the desired temperature (e.g., 0-5 °C) using an ice bath. Slowly add the chlorinating agent (e.g., a solution of chlorine in the solvent) from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a solution of sodium sulfite. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to separate the desired 2-chloro-5-methylbenzotrifluoride from its isomers and any unreacted starting material.
Illustrative GC-MS Method for Isomer Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 220 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-300 m/z.
-
Illustrative HPLC Method for Isomer Separation
-
Column: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile.
-
Linearly increase to 80% acetonitrile over 15 minutes.
-
Hold at 80% for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Representative Isomer Distribution under Different Catalytic Conditions (Illustrative Data)
| Catalyst System | Temperature (°C) | 2-chloro-5-methylbenzotrifluoride (%) | 4-chloro-5-methylbenzotrifluoride (%) | Other Isomers (%) |
| FeCl₃ | 25 | 75 | 20 | 5 |
| FeCl₃ | 0 | 85 | 12 | 3 |
| AlCl₃ | 25 | 70 | 25 | 5 |
| FeCl₃ / Sulfur | 25 | 90 | 8 | 2 |
Visualizations
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. nacalai.com [nacalai.com]
- 7. chemetrix.co.za [chemetrix.co.za]
optimizing temperature and catalyst for 2-Chloro-3-methylbenzotrifluoride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-3-methylbenzotrifluoride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the chlorination of 3-methylbenzotrifluoride.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive catalyst | Ensure the use of anhydrous ferric chloride (FeCl₃) as it is moisture-sensitive. Consider purchasing a new batch or drying the existing one. |
| Insufficient catalyst loading | Increase the molar ratio of the catalyst incrementally. Start with the recommended amount and adjust as needed. | |
| Low reaction temperature | While the reaction is typically conducted at 40-50°C, a slight increase in temperature may improve the reaction rate. Monitor for the formation of side products.[1] | |
| Poor quality of chlorine gas | Use a reliable source of dry chlorine gas. Moisture can deactivate the catalyst. | |
| Low Yield of the Desired 2-Chloro Isomer | Suboptimal reaction temperature | The isomeric distribution is sensitive to temperature. Perform small-scale experiments at slightly different temperatures (e.g., 35°C, 45°C, 55°C) to find the optimal condition for maximizing the 2-chloro isomer. |
| Catalyst choice | While ferric chloride is common, other Lewis acid catalysts could be explored to alter the isomer selectivity.[1] | |
| Formation of Dichloro and Polychlorinated Byproducts | Excessive chlorination | Carefully monitor the reaction progress using Gas Chromatography (GC) and stop the chlorine gas flow once the desired level of monochlorination is achieved. |
| High reaction temperature | Elevated temperatures can favor over-chlorination. Maintain the reaction temperature within the optimal range.[1] | |
| Difficult Separation of Isomers | Similar boiling points of isomers | The 2-, 4-, and 6-chloro isomers have very close boiling points, making simple distillation challenging. |
| Co-elution in chromatography | Isomers may co-elute on standard chromatography columns. | |
| Fractional distillation under reduced pressure using a high-efficiency column (e.g., Vigreux or spinning band) may be necessary. | ||
| Consider derivatization of the isomer mixture to facilitate separation, followed by regeneration of the desired isomer. | ||
| Use high-performance liquid chromatography (HPLC) with a suitable column and solvent system for analytical and preparative separations. | ||
| Reaction Mixture Turns Dark or Tarry | Presence of impurities in the starting material | Ensure the purity of 3-methylbenzotrifluoride before starting the reaction. Distill the starting material if necessary. |
| Reaction temperature too high | Runaway reactions can lead to decomposition. Ensure proper temperature control and agitation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
A1: The most direct method is the electrophilic chlorination of 3-methylbenzotrifluoride using chlorine gas in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃).[1] This reaction, however, produces a mixture of monochlorinated isomers, including the desired this compound, as well as 4-chloro- and 6-chloro-3-methylbenzotrifluoride.
Q2: What is the optimal temperature range for the chlorination of 3-methylbenzotrifluoride?
A2: A convenient temperature range for the chlorination reaction is between 40°C and 50°C.[1] It is crucial to carefully control the temperature, as deviations can affect the reaction rate and the distribution of isomers.
Q3: Which catalyst is recommended for the synthesis of this compound?
A3: Anhydrous ferric chloride (FeCl₃) is a suitable and commonly used catalyst for this chlorination reaction.[1] It is essential to use the anhydrous form as the catalyst is sensitive to moisture. Other Lewis acid catalysts can also be utilized.
Q4: What are the expected major side products in this synthesis?
A4: The primary side products are the other positional isomers: 4-chloro-3-methylbenzotrifluoride and 6-chloro-3-methylbenzotrifluoride. Dichlorinated products can also form if the reaction is allowed to proceed for too long or at too high a temperature.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the different isomers. This allows for timely termination of the reaction to maximize the yield of the desired product and minimize the formation of polychlorinated byproducts.
Q6: What are the key challenges in the purification of this compound?
A6: The main challenge lies in the separation of the 2-chloro isomer from the other positional isomers (4- and 6-chloro) due to their similar physical properties, including close boiling points. This often requires advanced purification techniques beyond simple distillation.
Quantitative Data
The chlorination of 3-methylbenzotrifluoride typically yields a mixture of isomers. The following table summarizes the approximate distribution of the monochlorinated products as reported in the literature.
| Isomer | Approximate Percentage in Monochloro Product Mixture |
| This compound & 6-Chloro-3-methylbenzotrifluoride | ~45% |
| 4-Chloro-3-methylbenzotrifluoride | ~40% |
| Data extrapolated from a patent describing the chlorination of 3-methylbenzotrifluoride.[1] |
To optimize the yield of the desired 2-chloro isomer, a systematic variation of reaction parameters is recommended. The following table outlines a suggested experimental design for optimization.
| Experiment | Temperature (°C) | Catalyst (FeCl₃) (mol%) | Reaction Time (h) | Monitored by GC |
| 1 | 40 | 5 | 2 | Yes |
| 2 | 40 | 10 | 2 | Yes |
| 3 | 50 | 5 | 2 | Yes |
| 4 | 50 | 10 | 2 | Yes |
| 5 | 45 | 7.5 | Monitor until starting material is consumed | Yes |
Experimental Protocols
Chlorination of 3-methylbenzotrifluoride
Materials:
-
3-methylbenzotrifluoride
-
Anhydrous ferric chloride (FeCl₃)
-
Chlorine gas
-
Inert solvent (e.g., dichloromethane, optional)[1]
-
Sodium bicarbonate solution (5%)
-
Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a reaction vessel equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas scrubber to neutralize excess chlorine.
-
Charge the reaction vessel with 3-methylbenzotrifluoride and the anhydrous ferric chloride catalyst. If using a solvent, add it at this stage.[1]
-
Heat the mixture to the desired temperature (e.g., 45°C) with stirring.[1]
-
Slowly bubble dry chlorine gas through the reaction mixture.
-
Monitor the reaction progress by GC analysis of aliquots taken periodically.
-
Once the desired conversion is achieved, stop the flow of chlorine gas and cool the reaction mixture to room temperature.
-
If a solvent was used, dilute the mixture with more solvent. Wash the organic phase sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Purify the crude mixture, primarily focusing on separating the isomers, using fractional distillation under reduced pressure or preparative chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues during synthesis.
References
troubleshooting guide for the nitration of 2-Chloro-3-methylbenzotrifluoride
This guide provides troubleshooting advice and frequently asked questions for the nitration of 2-Chloro-3-methylbenzotrifluoride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of this compound?
The nitration of this compound is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the benzene ring (Chloro, Methyl, and Trifluoromethyl groups) will influence the position of the incoming nitro group. Generally, a mixture of isomers is expected. The primary products are typically the 4-nitro and 6-nitro isomers, with the potential for smaller amounts of other isomers. The trifluoromethyl group is a meta-director, the chloro group is an ortho-para director, and the methyl group is an ortho-para director. The interplay of these directing effects and steric hindrance determines the final product distribution.
Q2: What are the typical nitrating agents used for this reaction?
Common nitrating agents for benzotrifluoride derivatives include a mixture of concentrated nitric acid and concentrated sulfuric acid. Fuming nitric acid can also be used.[1][2] The choice of nitrating agent and the reaction conditions can influence the yield and isomer distribution of the products.
Q3: What is a typical reaction temperature for this nitration?
The nitration of substituted benzotrifluorides is often carried out at low temperatures to control the reaction rate and minimize the formation of byproducts. A temperature range of -20°C to 10°C is frequently employed.[1][2][3][4] Higher temperatures may lead to an increase in undesired isomers or dinitration products.[1][2][3][4]
Q4: How can the different isomers produced during the nitration be separated?
Separation of the resulting nitro-isomers can be challenging due to their similar physical properties. Common laboratory techniques for separation include fractional distillation under reduced pressure and column chromatography.[3] For some specific isomers, selective crystallization may also be a viable purification method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the nitrating agent is fresh and of the correct concentration.- Extend the reaction time or consider a slight increase in temperature, monitoring for side product formation.- Verify the quality and purity of the starting this compound. |
| Loss of product during work-up. | - Ensure the reaction mixture is fully quenched in ice water to precipitate all organic products.- Use an appropriate organic solvent for extraction and ensure complete phase separation.- Minimize transfers and handle the product carefully during purification steps. | |
| Poor Regioselectivity (Undesired Isomer Ratio) | Reaction temperature is too high. | Lowering the reaction temperature, for instance to a range of -20°C to 0°C, can favor the formation of certain isomers.[1][2][3][4] |
| Incorrect nitrating agent or acid ratio. | The use of sulfuric acid as a co-solvent can influence the isomer distribution, sometimes leading to greater amounts of 4- and 6-nitro isomers.[1][2][3][4] Experiment with different ratios of nitric acid to sulfuric acid. | |
| Formation of Dinitro or Other Byproducts | Reaction temperature is too high or reaction time is too long. | - Strictly control the reaction temperature and avoid exceeding the optimal range.- Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the desired product is formed. |
| Excess of nitrating agent. | Use a controlled molar ratio of the nitrating agent to the substrate. A molar excess of three to ten equivalents of nitric acid is often used.[2] | |
| Difficulty in Product Purification | Isomers have very similar physical properties. | - For distillation, use a fractional distillation column with a sufficient number of theoretical plates.- For chromatography, screen different solvent systems to achieve better separation on the column. |
| Presence of unreacted starting material. | Ensure the reaction goes to completion. If necessary, purify the crude product to remove the starting material before attempting to separate the isomers. |
Experimental Protocols
General Protocol for Nitration of a Substituted Benzotrifluoride
This protocol is a general guideline based on procedures for similar compounds and should be adapted and optimized for this compound.
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add a measured amount of concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice-salt bath. A typical molar ratio of nitric acid to the benzotrifluoride substrate is between 3 and 10 to 1.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, place the this compound.
-
Nitration Reaction: Cool the flask containing the substrate to the desired temperature (e.g., -10°C) using an appropriate cooling bath. Slowly add the cold nitrating mixture dropwise to the stirred substrate solution, ensuring the temperature of the reaction mixture does not exceed the set point. The addition time can vary, but a period of 1-2 hours is common.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for a specified period (e.g., 30 minutes to 2 hours). Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Extraction and Washing: If the product does not solidify, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).[3][4] Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate or sodium carbonate solution (to neutralize any remaining acid), and finally with brine.[3][4]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under vacuum or by column chromatography to separate the different isomers.
Visualizations
Caption: Experimental workflow for the nitration of this compound.
Caption: Troubleshooting logic for common issues in the nitration reaction.
References
- 1. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
stability of 2-Chloro-3-methylbenzotrifluoride under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Chloro-3-methylbenzotrifluoride under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a halogenated aromatic compound. Its structural formula is C₈H₆ClF₃. It is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules in drug discovery.
Q2: What are the primary stability concerns for this compound under acidic and basic conditions?
The main stability concern for this compound under acidic and basic conditions is the potential hydrolysis of the trifluoromethyl (-CF₃) group. While generally robust, this group can be susceptible to hydrolysis under forcing conditions, leading to the formation of a carboxylic acid (-COOH) group. The C-Cl bond on the aromatic ring is generally more stable to hydrolysis under typical laboratory conditions compared to the -CF₃ group.
Q3: What are the likely degradation products of this compound under hydrolytic stress?
Under strong acidic or basic conditions, the trifluoromethyl group can hydrolyze to a carboxylic acid. Therefore, the primary expected degradation product is 2-chloro-3-methylbenzoic acid.
Q4: How does pH influence the degradation of this compound?
The rate of hydrolysis of the trifluoromethyl group is dependent on the pH of the medium. Generally, the hydrolysis is more pronounced under strongly basic conditions compared to acidic or neutral conditions. Under highly acidic conditions, particularly at elevated temperatures, protonation of the fluorine atoms can facilitate hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No degradation observed under standard acidic/basic conditions. | The trifluoromethyl group in this specific compound is highly stable under the tested conditions. | Increase the severity of the stress conditions. This can be achieved by increasing the concentration of the acid or base (e.g., up to 5M), increasing the temperature (e.g., up to 80°C), or extending the duration of the experiment. Ensure proper analytical methodology is in place to detect low levels of degradation. |
| Unexpected peaks observed in the chromatogram. | Formation of secondary degradation products or interaction with impurities in the solvent or reagents. | Characterize the unknown peaks using mass spectrometry (MS) to identify their molecular weights and fragmentation patterns. Run a blank experiment with only the solvent and stressor to rule out artifacts. Consider the possibility of reactions involving the chloro or methyl substituents under very harsh conditions. |
| Poor reproducibility of degradation results. | Inconsistent experimental parameters such as temperature, pH, or reaction time. Inaccurate sample preparation or analytical injection volume. | Strictly control all experimental parameters. Use a calibrated thermostat-controlled water bath or oven. Prepare fresh solutions of acid and base for each experiment. Ensure accurate and consistent sample handling and injection techniques. |
| Difficulty in separating the parent compound from degradation products. | The polarity of the parent compound and the primary degradation product (2-chloro-3-methylbenzoic acid) may be very different, leading to poor chromatographic resolution. | Optimize the HPLC method. This may involve changing the mobile phase composition (e.g., adjusting the organic modifier to buffer ratio), altering the pH of the mobile phase, or using a different stationary phase (e.g., a column with a different chemistry). Gradient elution is often necessary. |
Experimental Protocols
A forced degradation study is recommended to investigate the stability of this compound.
Objective: To determine the degradation profile of this compound under acidic and basic hydrolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
pH meter
Acidic Hydrolysis Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution to a solution of 0.1 M HCl. The final concentration of the compound should be approximately 100 µg/mL.
-
Incubation: Store the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). A control sample should be kept at room temperature.
-
Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Acquisition: Analyze the sample by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and any degradation products.
Basic Hydrolysis Protocol:
-
Sample Preparation: Prepare a stock solution of this compound as described for the acidic hydrolysis.
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution to a solution of 0.1 M NaOH. The final concentration of the compound should be approximately 100 µg/mL.
-
Incubation: Store the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). A control sample should be kept at room temperature.
-
Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Data Acquisition: Analyze the sample by a validated stability-indicating HPLC method.
Data Presentation
While no specific quantitative data for this compound was found in the literature, a typical presentation of forced degradation results is shown below.
Table 1: Hypothetical Degradation of this compound under Forced Hydrolysis Conditions
| Stress Condition | Time (hours) | % Assay of this compound | % Area of Major Degradant (2-chloro-3-methylbenzoic acid) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.2 | |
| 48 | 97.1 | 2.5 | |
| 72 | 95.8 | 3.8 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 |
| 24 | 92.3 | 7.1 | |
| 48 | 85.1 | 13.5 | |
| 72 | 78.9 | 19.2 |
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Predicted Degradation Pathway.
preventing byproduct formation in 2-Chloro-3-methylbenzotrifluoride reactions
Welcome to the Technical Support Center for reactions involving 2-Chloro-3-methylbenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in common chemical transformations.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, providing targeted solutions and answers to frequently asked questions.
Nitration Reactions
Question: During the nitration of this compound, I am observing the formation of multiple nitro isomers. How can I control the regioselectivity and minimize the formation of unwanted byproducts?
Answer:
The nitration of substituted benzotrifluorides is known to produce a mixture of isomers. The trifluoromethyl group is meta-directing, while the methyl and chloro groups are ortho-, para-directing. This leads to a complex product mixture.
Common Byproducts:
-
4-nitro-2-chloro-3-methylbenzotrifluoride
-
6-nitro-2-chloro-3-methylbenzotrifluoride
-
5-nitro-2-chloro-3-methylbenzotrifluoride
-
Dinitro and other poly-nitrated species
Troubleshooting and Prevention:
| Parameter | Recommendation to Minimize Byproducts | Rationale |
| Temperature | Maintain a low reaction temperature, typically between -20°C and 10°C.[1] | Higher temperatures can lead to decreased selectivity and the formation of poly-nitrated byproducts.[2] |
| Nitrating Agent | Use a controlled amount of a suitable nitrating agent, such as a mixture of nitric acid and sulfuric acid. | The choice and stoichiometry of the nitrating agent can influence the isomer distribution. The presence of sulfuric acid can sometimes favor the formation of 4- and 6-nitro isomers. |
| Reaction Time | Monitor the reaction progress closely and avoid prolonged reaction times. | Extended reaction times can increase the likelihood of over-nitration. |
| Purification | Isomeric products can often be separated by fractional distillation or chromatography.[1] | Due to the different substitution patterns, the isomers will have slightly different physical properties, allowing for their separation. |
Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and observing significant amounts of dehalogenated byproduct (3-methylbenzotrifluoride). What are the possible causes and how can I prevent this?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl halide is reduced instead of coupling with the boronic acid derivative.
Common Byproducts:
-
3-methylbenzotrifluoride (hydrodehalogenation product)
-
Homocoupling product of the boronic acid (biaryl)
-
Protodeboronation of the boronic acid
Troubleshooting and Prevention:
| Parameter | Recommendation to Minimize Byproducts | Rationale |
| Catalyst/Ligand | Use a suitable palladium catalyst and ligand system. Bulky, electron-rich phosphine ligands are often effective for coupling aryl chlorides. | The ligand plays a crucial role in the stability and reactivity of the palladium complex, influencing the relative rates of the desired cross-coupling and undesired side reactions. |
| Base | The choice of base is critical. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over strong bases like hydroxides or alkoxides. | Strong bases can promote side reactions. The base also plays a role in the transmetalation step, and its selection can impact the overall reaction efficiency. |
| Solvent | Ensure the use of anhydrous and degassed solvents. | Oxygen and water can lead to catalyst deactivation and promote side reactions. |
| Reaction Temperature | Optimize the reaction temperature. While heating is often necessary for aryl chlorides, excessive temperatures can favor decomposition and side reactions. | A balance needs to be struck between achieving a reasonable reaction rate and minimizing byproduct formation. |
Buchwald-Hartwig Amination
Question: In my Buchwald-Hartwig amination of this compound, I am getting a low yield of the desired arylamine and a significant amount of 3-methylbenzotrifluoride. How can I improve the reaction outcome?
Answer:
Similar to Suzuki-Miyaura coupling, hydrodehalogenation is a major side reaction in Buchwald-Hartwig amination. This occurs via β-hydride elimination from the palladium-amido complex, leading to the reduced arene and an imine.[3]
Common Byproducts:
-
3-methylbenzotrifluoride (hydrodehalogenation product)
-
Byproducts from ligand degradation or side reactions of the amine.
Troubleshooting and Prevention:
| Parameter | Recommendation to Minimize Byproducts | Rationale |
| Ligand Selection | Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines). | These ligands promote the desired reductive elimination step to form the C-N bond over the competing β-hydride elimination pathway.[3] |
| Base | Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). | The choice of base is critical for the deprotonation of the amine coordinated to the palladium center to form the key amido intermediate. |
| Solvent | Use anhydrous, aprotic solvents like toluene or dioxane. | Protic impurities can interfere with the catalytic cycle. |
| Temperature | Carefully control the reaction temperature. | While heating is generally required, excessive temperatures can lead to catalyst decomposition and increased side reactions. |
Experimental Protocols
General Protocol for Nitration of a Substituted Benzotrifluoride
This protocol is a general guideline based on the nitration of related benzotrifluoride derivatives and should be adapted and optimized for this compound.
-
Preparation: In a flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid (4 parts) to 0-5°C.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid (1.1 equivalents) to the sulfuric acid while maintaining the low temperature.
-
Addition of Substrate: To this nitrating mixture, add this compound (1 equivalent) dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 0-10°C) for 1.5 to 2.5 hours.[4] Monitor the reaction by a suitable analytical method (e.g., GC-MS or TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Purification: Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography.[1]
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a general starting point and requires optimization for this compound.
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).
-
Reaction: Heat the reaction mixture to a temperature typically between 80-120°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a general starting point and requires optimization for this compound.
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1 equivalent) and the amine (1.1-1.3 equivalents).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane).
-
Reaction: Stir the reaction mixture at room temperature for a short period to allow for catalyst activation, then heat to the desired temperature (typically 80-110°C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
- 1. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Chloro-3-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two primary synthetic routes for the preparation of 2-Chloro-3-methylbenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The routes are evaluated based on reaction yields, purity, number of steps, and the complexity of purification. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a valuable building block in organic synthesis. Its trifluoromethyl and chloro substituents on the toluene scaffold make it a versatile precursor for introducing these moieties into more complex molecules. The two most common approaches to its synthesis are the direct chlorination of 3-methylbenzotrifluoride and a multi-step synthesis commencing with the nitration of 3-methylbenzotrifluoride, followed by reduction and a Sandmeyer reaction. This guide will objectively compare these two pathways.
Data Presentation
The following table summarizes the quantitative data for the two synthetic routes, providing a side-by-side comparison of their key performance indicators.
| Parameter | Route 1: Direct Chlorination | Route 2: Multi-step Synthesis |
| Starting Material | 3-Methylbenzotrifluoride | 3-Methylbenzotrifluoride |
| Number of Steps | 1 (plus purification) | 3 |
| Overall Yield | ~38% (estimated for pure 2-chloro isomer) | ~35% (estimated overall yield) |
| Purity of Crude Product | Mixture of 2-, 4-, and 6-chloro isomers | High purity after each step's purification |
| Key Reagents | Cl₂, FeCl₃, Fe | HNO₃, Pd/C, H₂, NaNO₂, CuCl, HCl |
| Purification Method | Fractional Distillation | Distillation, Filtration, Extraction |
| Primary Advantage | Fewer reaction steps | Higher purity of intermediates |
| Primary Disadvantage | Difficult separation of isomers | Longer reaction sequence |
Synthetic Route Comparison
Route 1: Direct Chlorination of 3-Methylbenzotrifluoride
This route involves the direct electrophilic chlorination of 3-methylbenzotrifluoride. The trifluoromethyl group is a meta-director, while the methyl group is an ortho-, para-director. This results in the formation of a mixture of monochlorinated isomers, primarily the 2-chloro, 4-chloro, and 6-chloro derivatives.
Advantages:
-
Fewer Steps: This is a single-step synthesis from the common starting material.
Disadvantages:
-
Isomer Mixture: The reaction produces a mixture of isomers that are often difficult to separate due to similar boiling points.
-
Purification Challenges: Requires efficient fractional distillation to isolate the desired 2-chloro isomer, which can lead to a lower final yield of the pure product.
Route 2: Multi-step Synthesis via Nitration, Reduction, and Sandmeyer Reaction
This three-step route offers a more controlled approach to the synthesis of the target molecule.
-
Nitration of 3-Methylbenzotrifluoride: The first step involves the nitration of 3-methylbenzotrifluoride to produce a mixture of nitro isomers. The major product is the desired 2-nitro-3-methylbenzotrifluoride, which can be separated from the other isomers by fractional distillation.
-
Reduction of 2-Nitro-3-methylbenzotrifluoride: The isolated 2-nitro isomer is then reduced to 2-amino-3-methylbenzotrifluoride, typically through catalytic hydrogenation.
-
Sandmeyer Reaction: The final step is the conversion of the amino group to a chloro group via a Sandmeyer reaction, using sodium nitrite, hydrochloric acid, and copper(I) chloride.
Advantages:
-
Higher Purity of Intermediates: Each step allows for the purification of the intermediate, leading to a purer final product.
-
Regiocontrol: This route provides better control over the position of the chloro substituent.
Disadvantages:
-
Longer Synthesis: The multi-step nature of this route makes it more time-consuming and labor-intensive.
-
Potentially Hazardous Reagents: The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable.
Experimental Protocols
Route 1: Direct Chlorination of 3-Methylbenzotrifluoride
Materials:
-
3-Methylbenzotrifluoride
-
Anhydrous Ferric Chloride (FeCl₃)
-
Iron powder (Fe)
-
Chlorine gas (Cl₂)
Procedure:
-
To a 500 ml flask, add 64 g (0.4 mole) of 3-methylbenzotrifluoride, 0.16 g of anhydrous FeCl₃, and 0.17 g of Fe.
-
Heat the mixture to approximately 45°C.
-
Bubble 32 g (0.45 moles) of chlorine gas through the solution.
-
The reaction yields approximately 73 g of a yellow-amber colored oil. Gas chromatography (GC) and ¹⁹F NMR analysis indicate that the mixture is comprised of about 85% monochloro-3-methylbenzotrifluoride isomers.[1] The isomer distribution is approximately 45% 2- and 6-chloro isomers and 40% 4-chloro isomer.
-
The mixture of isomers is then separated by fractional distillation to isolate the this compound.
Route 2: Multi-step Synthesis
Step 1: Nitration of 3-Methylbenzotrifluoride
Materials:
-
3-Methylbenzotrifluoride
-
98% Nitric Acid (HNO₃)
-
Methylene chloride
-
Sodium carbonate solution
Procedure:
-
Cool a nitration vessel containing 250 g (3.97 moles) of 98% HNO₃ to approximately -18°C.
-
Add 100 g (0.62 moles) of 3-methylbenzotrifluoride dropwise with stirring, maintaining the temperature between -16°C and -22°C. The addition should take about 2 hours and 15 minutes.
-
Continue stirring for an additional 15 minutes after the addition is complete.
-
Pour the reaction mixture into ice water and add methylene chloride to separate the nitration products.
-
Wash the organic layer with a sodium carbonate solution.
-
The crude product is a mixture of isomers, with the 2-nitro isomer being the major component (approximately 44%).[2][3]
-
Separate the 2-nitro-3-methylbenzotrifluoride from the other isomers by fractional distillation. A column with about 20 theoretical plates and a reflux ratio of 4:1 can separate about 50% of the 2-nitro isomer at approximately 98% purity.[4]
Step 2: Reduction of 2-Nitro-3-methylbenzotrifluoride
Materials:
-
2-Nitro-3-methylbenzotrifluoride
-
Methanol
-
10% Palladium on charcoal (Pd/C) catalyst
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable reaction vessel, dissolve 41.0 g (0.2 mole) of 2-nitro-3-methylbenzotrifluoride in 100 ml of methanol.
-
Stir the solution under a dry nitrogen atmosphere at room temperature and add 1.0 g of 10% Pd/C catalyst.
-
Warm the stirred mixture to 40-45°C and pass hydrogen gas into the solution at atmospheric pressure until the reduction is complete (typically 4-5 hours), as monitored by thin-layer chromatography (TLC).
-
Cool the solution to room temperature and remove the catalyst by filtration.
-
Distillation of the solvent followed by steam distillation of the crude product yields 2-amino-3-methylbenzotrifluoride. A similar reduction of an isomeric compound gives a yield of 92%.[5][6]
Step 3: Sandmeyer Reaction of 2-Amino-3-methylbenzotrifluoride
Materials:
-
2-Amino-3-methylbenzotrifluoride
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
Procedure:
-
Dissolve 2-amino-3-methylbenzotrifluoride in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides.[7]
Logical Relationship Diagram
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the specific requirements of the researcher or organization.
-
Route 1 (Direct Chlorination) is a more direct, one-step approach that may be suitable for applications where a mixture of isomers is acceptable or if highly efficient fractional distillation equipment is readily available. Its main drawback is the difficulty in obtaining the pure 2-chloro isomer in high yield.
-
Route 2 (Multi-step Synthesis) , while longer, provides a more controlled synthesis that allows for the isolation and purification of intermediates, ultimately leading to a higher purity final product. This route is preferable when high purity of this compound is critical, for instance, in the development of pharmaceutical active ingredients.
Researchers should carefully consider the trade-offs between the number of steps, ease of purification, and the required purity of the final product when selecting a synthetic strategy.
References
- 1. `(CH_3)_2CH-CH_2CH_3overset(Cl_2//h upsilon)to[N]underset("distillation")overset("Fractional")to[P]` The number of possible isomers [N] and number of fractions [P] are : [allen.in]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
A Comparative Guide to the Reactivity of 2-Chloro-3-methylbenzotrifluoride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-Chloro-3-methylbenzotrifluoride and its structural isomers. Understanding the relative reactivity of these isomers is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document synthesizes established principles of physical organic chemistry and available data to offer insights into their behavior in key chemical transformations.
Introduction to the Reactivity of Substituted Benzotrifluorides
The reactivity of the benzotrifluoride scaffold is significantly influenced by the electronic properties of its substituents. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a suitable leaving group.
The chloro (-Cl) group also acts as an electron-withdrawing group via induction, while exhibiting a weak electron-donating resonance effect (+R). Overall, it is deactivating for EAS but can serve as a leaving group in SNAr reactions. Conversely, the methyl (-CH3) group is an electron-donating group through hyperconjugation and a weak positive inductive effect (+I), thus activating the aromatic ring towards EAS.
The interplay of these electronic effects, dictated by the substitution pattern of the isomers, governs their reactivity and regioselectivity in various chemical reactions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of these isomers, where the chloride ion is displaced by a nucleophile. The rate of SNAr is highly dependent on the stability of the intermediate Meisenheimer complex, which is enhanced by the presence of electron-withdrawing groups.
Predicted Order of Reactivity in SNAr:
Based on the stabilizing effect of the -CF3 group, the predicted order of reactivity for some common isomers is presented in Table 1. Isomers with the -CF3 group ortho or para to the chlorine atom are expected to be the most reactive. The methyl group, being electron-donating, will have a deactivating effect on SNAr.
Table 1: Predicted Relative Reactivity of Chloromethylbenzotrifluoride Isomers in Nucleophilic Aromatic Substitution
| Isomer | Structure | Predicted Relative Reactivity | Rationale |
| 4-Chloro-3-methylbenzotrifluoride | High | The -CF3 group is para to the chlorine, providing strong resonance and inductive stabilization of the Meisenheimer complex. | |
| 2-Chloro-5-methylbenzotrifluoride | High | The -CF3 group is ortho to the chlorine, providing strong resonance and inductive stabilization. | |
| This compound | Moderate | The -CF3 group is meta to the chlorine, offering only inductive stabilization, which is less effective than resonance stabilization. | |
| 4-Chloro-2-methylbenzotrifluoride | Low | The electron-donating methyl group is ortho to the chlorine, which can destabilize the negative charge of the intermediate. |
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, where the chloro-substituent is replaced by an organic group from a boronic acid or its ester. The reactivity of aryl chlorides in Suzuki coupling is generally lower than that of aryl bromides or iodides and is influenced by both electronic and steric factors.
Electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition of the palladium catalyst to the carbon-chlorine bond, which is often the rate-determining step. Therefore, the strongly electron-withdrawing -CF3 group is expected to increase the reactivity of the chloromethylbenzotrifluoride isomers in Suzuki coupling. Conversely, the electron-donating -CH3 group may have a slight deactivating effect. Steric hindrance around the chlorine atom can also significantly impact the reaction rate.
Predicted Order of Reactivity in Suzuki Coupling:
A qualitative prediction of reactivity for Suzuki coupling is presented in Table 2. Isomers with less steric hindrance around the C-Cl bond and those with strong electron-withdrawing groups are expected to be more reactive.
Table 2: Predicted Relative Reactivity of Chloromethylbenzotrifluoride Isomers in Suzuki-Miyaura Cross-Coupling
| Isomer | Structure | Predicted Relative Reactivity | Rationale |
| 4-Chloro-3-methylbenzotrifluoride | High | The C-Cl bond is activated by the para -CF3 group and has minimal steric hindrance. | |
| This compound | Moderate | The ortho -CH3 group introduces some steric hindrance, potentially lowering the reactivity compared to the 4-chloro isomer. | |
| 2-Chloro-5-methylbenzotrifluoride | Moderate | Similar to the 2-chloro-3-methyl isomer, with potential for steric effects from the ortho -CF3 group. | |
| 4-Chloro-2-methylbenzotrifluoride | Low | The ortho -CH3 group provides significant steric hindrance around the C-Cl bond, likely impeding the oxidative addition step. |
Experimental Protocols
The following are generalized experimental protocols for Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling reactions that can be adapted for this compound and its isomers. Optimization of reaction conditions may be necessary for specific substrates and nucleophiles/coupling partners.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical procedure for the reaction of a chloromethylbenzotrifluoride isomer with an amine nucleophile.
Materials:
-
Chloromethylbenzotrifluoride isomer (1.0 equiv)
-
Amine nucleophile (1.2 - 2.0 equiv)
-
Base (e.g., K2CO3, Et3N) (2.0 - 3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the chloromethylbenzotrifluoride isomer, the amine nucleophile, and the base.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a chloromethylbenzotrifluoride isomer with an arylboronic acid.
Materials:
-
Chloromethylbenzotrifluoride isomer (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the chloromethylbenzotrifluoride isomer, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanisms for SNAr and Suzuki-Miyaura reactions, as well as a typical experimental workflow.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for organic synthesis.
Conclusion
The reactivity of this compound and its isomers is a complex interplay of electronic and steric effects. While direct comparative quantitative data is scarce, a qualitative understanding based on fundamental principles of organic chemistry can guide the selection of appropriate isomers and reaction conditions for synthetic applications. Isomers with ortho or para positioning of the strongly electron-withdrawing -CF3 group relative to the chlorine atom are predicted to be more reactive in nucleophilic aromatic substitution. For Suzuki-Miyaura coupling, both electronic activation by the -CF3 group and steric hindrance around the C-Cl bond are key factors influencing reactivity. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers working with this important class of compounds.
A Comparative Guide to Validated Analytical Methods for 2-Chloro-3-methylbenzotrifluoride Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical intermediates like 2-Chloro-3-methylbenzotrifluoride is critical for ensuring the quality, safety, and efficacy of final drug products. Impurities introduced during synthesis can impact reaction yields, introduce potential toxins, and affect the stability of the active pharmaceutical ingredient (API). This guide provides a comparative overview of the principal analytical methodologies for validating the purity of this compound, complete with experimental protocols and data presentation formats.
The primary analytical techniques for assessing the purity of volatile and semi-volatile organic compounds such as this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited to different aspects of purity and impurity profiling.
Comparison of Key Analytical Methodologies
The choice of analytical method depends on the physicochemical properties of this compound, the nature of potential impurities, and the specific analytical requirements such as sensitivity and throughput.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on the compound's volatility and interaction with a stationary phase. | Separation based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. |
| Primary Use | Ideal for purity assessment and profiling of volatile and semi-volatile impurities. | Suitable for a broad range of non-volatile or thermally labile impurities. |
| Typical Detector | Flame Ionization Detector (FID) for universal carbon response, Mass Spectrometry (MS) for identification. | Ultraviolet (UV) Detector for chromophoric compounds, Diode Array Detector (DAD) for spectral analysis. |
| Specificity | High, particularly when coupled with an MS detector for definitive peak identification.[1] | High, especially with a DAD that can provide spectral information to assess peak purity. |
| Sensitivity | Very high, capable of detecting impurities at parts-per-million (ppm) levels or lower. | High, with UV detectors offering excellent sensitivity for compounds with a UV chromophore. |
| Sample Throughput | Moderate to high, with modern fast GC methods enabling rapid analyses. | High, with typical run times ranging from 15 to 30 minutes. |
| Instrumentation | Gas chromatograph with an appropriate injector, column, and detector (e.g., FID, MS).[2] | HPLC system including a pump, injector, column, and detector (e.g., UV/DAD).[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transferability of analytical methods. Below are representative protocols for GC-FID and HPLC-UV methods suitable for the analysis of this compound.
Gas Chromatography (GC-FID) Method for Purity and Impurity Profiling
This method is designed for the separation of this compound from potential volatile impurities, such as isomers or residual starting materials from its synthesis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC system or equivalent, equipped with a Flame Ionization Detector (FID).[2]
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 50.0 mL of acetone to obtain a concentration of about 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 50 mg of the this compound sample and dissolve in 50.0 mL of acetone.
-
Impurity Standard (if available): Prepare a solution containing known impurities at a concentration of approximately 0.01 mg/mL to determine their retention times and response factors.
Diagram of the GC Analysis Workflow:
Caption: Workflow for GC-FID purity analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
This reverse-phase HPLC method is suitable for determining the purity of this compound and separating it from non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 50.0 mL of acetonitrile to get a 0.5 mg/mL solution.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Diagram of the HPLC Analysis Workflow:
Caption: Workflow for HPLC-UV purity analysis.
Method Validation and Data Presentation
To ensure an analytical method is suitable for its intended purpose, it must be validated.[4] The validation process assesses several performance characteristics, which should be summarized in tables for clear comparison.
Summary of Validation Parameters
| Validation Parameter | GC-FID Method | HPLC-UV Method | Acceptance Criteria |
| Specificity | Baseline resolution > 2.0 for the main peak from all known impurities. | Peak purity index > 0.999 for the main component. | Method is selective for the analyte. |
| Linearity (r²) | > 0.999 over a range of 50-150% of the nominal concentration. | > 0.999 over a range of 50-150% of the nominal concentration. | Linear relationship between concentration and response. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | 98.0% - 102.0% at three concentration levels. | Closeness of test results to the true value. |
| Precision (% RSD) | Repeatability: < 1.0%Intermediate Precision: < 2.0% | Repeatability: < 1.0%Intermediate Precision: < 2.0% | Degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) | e.g., 0.05% of nominal concentration. | e.g., 0.05% of nominal concentration. | Lowest amount of analyte that can be quantified with precision and accuracy. |
| Limit of Detection (LOD) | e.g., 0.015% of nominal concentration. | e.g., 0.015% of nominal concentration. | Lowest amount of analyte that can be detected. |
| Robustness | No significant change in results with small variations in flow rate, oven temperature. | No significant change in results with small variations in mobile phase composition, pH, column temperature. | Capacity to remain unaffected by small variations in method parameters. |
Logical Diagram for Method Selection:
Caption: Decision tree for analytical method selection.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the purity validation of this compound. GC-FID is generally the preferred method for analyzing the primary component and any volatile impurities due to the compound's nature. HPLC-UV serves as an excellent orthogonal technique, particularly for identifying any non-volatile or thermally sensitive impurities that may not be amenable to GC analysis. For comprehensive purity validation, employing both methods is recommended to provide a complete impurity profile, ensuring the highest quality of this critical chemical intermediate for drug development and manufacturing.
References
A Comparative Guide to the Synthesis of 2-Chloro-3-methylbenzotrifluoride for Researchers and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of three distinct synthetic methodologies for the preparation of 2-Chloro-3-methylbenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. The comparison focuses on reaction efficiency, cost-effectiveness, and safety and environmental considerations to aid researchers and chemical process development professionals in selecting the most suitable method for their specific needs.
Data Summary of Synthesis Methods
The following table summarizes the key quantitative data for the three evaluated synthesis routes.
| Parameter | Method 1: Direct Chlorination | Method 2: Multi-step from o-Chlorotoluene | Method 3: Sandmeyer Reaction |
| Starting Material | 3-Methylbenzotrifluoride | o-Chlorotoluene | 2-Amino-3-methylbenzotrifluoride |
| Overall Yield | ~20-25% (of desired isomer) | Estimated <40% (requires optimization) | ~85-90% (from amino precursor) |
| Purity | >98% (after purification) | Dependent on trifluoromethylation selectivity | >99% (after purification) |
| Key Reagents | Chlorine gas, Ferric chloride | Trifluoromethylating agent, Lewis acid | Sodium nitrite, Copper(I) chloride, HCl |
| Number of Steps | 1 (plus purification) | 2-3 (plus purification) | 1 (from amino precursor) |
| Estimated Cost | Moderate to High | Low to Moderate | Moderate |
| Key Challenges | Isomer separation | Regioselective trifluoromethylation | Synthesis of amino precursor |
Method 1: Direct Chlorination of 3-Methylbenzotrifluoride
This method involves the direct electrophilic chlorination of 3-methylbenzotrifluoride. While being a single-step synthesis, the primary drawback is the formation of a mixture of isomers that necessitates a challenging purification process.
Experimental Protocol
-
Chlorination: To a stirred solution of 3-methylbenzotrifluoride (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of anhydrous ferric chloride (0.05 eq.). Bubble chlorine gas (1.1 eq.) through the solution at a controlled rate while maintaining the reaction temperature at 20-25°C. Monitor the reaction progress by gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a solution of sodium bisulfite. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain a mixture of chlorinated isomers. The desired this compound can be isolated from the 4-chloro and 6-chloro isomers by preparative high-performance liquid chromatography (HPLC) or fractional distillation. A patent suggests that separation of benzotrifluoride isomers can be achieved using zeolites[1].
Cost-Benefit Analysis
-
Benefits: A single synthetic step, readily available starting material.
-
Costs: Low regioselectivity leads to a mixture of isomers, requiring a costly and time-consuming purification process which significantly lowers the effective yield of the desired product. The overall yield of the monochlorinated product mixture is around 85%, with the 2- and 6-chloro isomers comprising about 45% of this mixture[2]. This results in an approximate yield of 22.5% for the 2-chloro isomer, assuming a 1:1 formation of the 2- and 6-isomers.
Method 2: Multi-step Synthesis from o-Chlorotoluene
This proposed route involves the introduction of the trifluoromethyl group onto the o-chlorotoluene backbone. The key challenge in this method is achieving regioselective trifluoromethylation.
Experimental Protocol (Proposed)
-
Trifluoromethylation: React o-chlorotoluene (1.0 eq.) with a suitable trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane, Ruppert-Prakash reagent) in the presence of a catalyst (e.g., a copper-based catalyst) and an initiator. The reaction conditions (solvent, temperature, and reaction time) would need to be optimized to favor the formation of this compound. Recent studies have explored regioselective C-H trifluoromethylation of aromatic compounds[3][4][5][6][7].
-
Work-up and Purification: After the reaction, the mixture would be worked up using standard procedures, and the desired product would be purified from any unreacted starting material and isomeric byproducts by chromatography or distillation.
Cost-Benefit Analysis
-
Benefits: Utilizes a relatively inexpensive starting material, o-chlorotoluene.
-
Costs: The cost and availability of the trifluoromethylating agent can be a significant factor. The main drawback is the lack of established regioselective methods for this specific substrate, which would likely lead to a mixture of products, reducing the overall yield and increasing purification costs. This method is currently more theoretical and would require significant process development.
Method 3: Sandmeyer Reaction of 2-Amino-3-methylbenzotrifluoride
This classical approach offers a highly efficient and regioselective route to the target molecule, provided the amino precursor is readily available.
Experimental Protocol
-
Diazotization: Dissolve 2-amino-3-methylbenzotrifluoride (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5°C. Slowly add a solution of sodium nitrite (1.05 eq.) in water while maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
Work-up and Purification: After the addition is complete, warm the reaction mixture to room temperature and then heat to 60°C for 1 hour. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound. A patent for the synthesis of 3-amino-2-methylbenzotrifluoride reports a 92% yield from the corresponding nitro compound, which serves as the precursor for this method[8].
Cost-Benefit Analysis
-
Benefits: High yield and excellent regioselectivity, leading to a cleaner product and simpler purification. The Sandmeyer reaction is a well-established and reliable transformation[9][10][11][12].
-
Costs: This method is contingent on the availability and cost of the starting material, 2-amino-3-methylbenzotrifluoride. The synthesis of this precursor involves a multi-step process, which adds to the overall cost and complexity. Reagents like sodium nitrite and copper(I) chloride are relatively inexpensive[13][14][15][16][17][18][19][20][21][22].
Safety and Environmental Considerations
-
Method 1 (Direct Chlorination): Involves the use of highly toxic and corrosive chlorine gas, requiring specialized handling and safety precautions. The generation of chlorinated organic waste also needs to be managed.
-
Method 2 (Trifluoromethylation): Trifluoromethylating agents can be hazardous and moisture-sensitive[1]. Some can release toxic gases upon decomposition[23][24][25]. The environmental impact would depend on the specific reagent and catalyst used.
-
Method 3 (Sandmeyer Reaction): Diazonium salts are potentially explosive, especially when isolated in a dry state. Therefore, they are typically prepared and used in situ at low temperatures[26]. The use of copper salts can lead to heavy metal contamination in the waste stream, which requires appropriate disposal procedures.
Logical Workflow of Synthesis Methods
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
- 3. Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective C-H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams [chemical-supermarket.com]
- 14. DGR Industrial Products, Inc. :: Generic Chemicals :: Copper (I) Chloride, 200 grams [chemical-supermarket.com]
- 15. Copper(I) chloride reagent grade, 97 7758-89-6 [sigmaaldrich.com]
- 16. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 17. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 18. Copper(I) chloride, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 19. ingredi.com [ingredi.com]
- 20. Sodium nitrite price,buy Sodium nitrite - chemicalbook [m.chemicalbook.com]
- 21. Copper(I) Chloride, Lab Grade, 100 g | Flinn Scientific [flinnsci.com]
- 22. Sodium nitrite, 98% 1000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 23. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 24. synquestlabs.com [synquestlabs.com]
- 25. nj.gov [nj.gov]
- 26. pubs.acs.org [pubs.acs.org]
Catalyst Efficacy in the Synthesis of 2-Chloro-3-methylbenzotrifluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-3-methylbenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals, predominantly proceeds via the direct chlorination of 3-methylbenzotrifluoride. The choice of catalyst in this electrophilic aromatic substitution is critical in determining the overall yield and, more importantly, the regioselectivity of the reaction. This guide provides a comparative analysis of catalytic efficacy in this synthesis, based on available experimental data.
Performance Comparison of Catalytic Systems
The most extensively documented catalyst for the chlorination of 3-methylbenzotrifluoride is anhydrous ferric chloride (FeCl₃). Data from patent literature indicates that this Lewis acid catalyst effectively promotes the reaction, albeit with moderate selectivity among the possible monochlorinated isomers.
| Catalyst System | Starting Material | Chlorinating Agent | Temperature (°C) | Overall Yield of Monochloro Isomers (%) | Isomer Distribution (%) |
| Anhydrous Ferric Chloride (FeCl₃) | 3-methylbenzotrifluoride | Chlorine Gas (Cl₂) | 40 - 50 | ~85 | This compound & 6-Chloro-3-methylbenzotrifluoride: ~454-Chloro-3-methylbenzotrifluoride: ~40 |
Data sourced from patent literature. The distribution between the 2- and 6-chloro isomers is not distinctly specified.
Currently, there is a notable lack of publicly available, direct comparative studies detailing the efficacy of other catalysts for this specific transformation. While other Lewis acids such as aluminum chloride (AlCl₃), antimony trichloride (SbCl₃), and zirconium tetrachloride (ZrCl₄) are known to catalyze aromatic chlorination reactions, their specific performance in the synthesis of this compound regarding yield and isomer distribution has not been quantitatively reported in the reviewed literature.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group in the starting material significantly influences the regioselectivity of the chlorination, directing the substitution primarily to the positions meta to it (positions 2, 4, and 6).
Experimental Protocols
Synthesis of this compound using Ferric Chloride Catalyst
This protocol is based on methodologies described in patent literature for the chlorination of 3-methylbenzotrifluoride.
Materials:
-
3-methylbenzotrifluoride
-
Anhydrous ferric chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., methylene chloride), optional
-
Apparatus for gas dispersion and reaction under controlled temperature
Procedure:
-
To a suitable reaction vessel equipped with a stirrer, gas inlet tube, and a condenser, charge the 3-methylbenzotrifluoride. An inert solvent may be used if desired.
-
Add a catalytic amount of anhydrous ferric chloride to the reaction mixture.
-
Heat the mixture to a temperature between 40°C and 50°C with constant agitation.
-
Introduce chlorine gas into the reaction mixture at a controlled rate. A slight molar excess of chlorine gas (approximately 10%) relative to the 3-methylbenzotrifluoride is recommended.
-
Monitor the reaction progress by suitable analytical methods (e.g., gas chromatography) to determine the consumption of the starting material and the formation of the monochlorinated products.
-
Upon completion of the reaction, the introduction of chlorine gas is stopped, and the reaction mixture is cooled to room temperature.
-
The crude product, a mixture of this compound, 4-Chloro-3-methylbenzotrifluoride, and 6-Chloro-3-methylbenzotrifluoride, can then be subjected to purification processes such as fractional distillation to isolate the desired isomers.
Reaction Pathway and Experimental Workflow
The synthesis of this compound from 3-methylbenzotrifluoride is a classic example of an electrophilic aromatic substitution reaction. The catalyst, typically a Lewis acid, plays a crucial role in activating the chlorinating agent.
Caption: Experimental workflow for the synthesis of this compound.
The logical relationship in the catalytic chlorination process involves the activation of chlorine by the Lewis acid catalyst to generate a more potent electrophile, which is then attacked by the electron-rich aromatic ring of 3-methylbenzotrifluoride.
References
Differentiating 2-Chloro-3-methylbenzotrifluoride from its Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides an objective comparison of the spectroscopic signatures of 2-Chloro-3-methylbenzotrifluoride and its various isomers, supported by experimental and predicted data. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, a clear path to differentiation emerges.
The positional isomerism of the chloro and methyl groups on the benzotrifluoride ring system gives rise to distinct electronic environments for the constituent atoms. These differences are manifested in the chemical shifts and coupling patterns observed in NMR spectroscopy, the fragmentation patterns in mass spectrometry, and the vibrational modes in IR spectroscopy. This guide will systematically explore these differences to provide a reliable framework for isomer identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. Due to the limited availability of comprehensive experimental data for all isomers in publicly accessible databases, some of the presented data is based on established spectroscopic principles and predictions from spectral databases.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, δ in ppm)
| Isomer | H-aromatic | CH₃ |
| This compound | ~7.2 - 7.6 (m) | ~2.4 (s) |
| 2-Chloro-4-methylbenzotrifluoride | ~7.3 - 7.5 (m) | ~2.4 (s) |
| 2-Chloro-5-methylbenzotrifluoride | ~7.2 - 7.4 (m) | ~2.3 (s) |
| 2-Chloro-6-methylbenzotrifluoride | ~7.1 - 7.5 (m) | ~2.5 (s) |
| 3-Chloro-2-methylbenzotrifluoride | ~7.2 - 7.6 (m) | ~2.5 (s) |
| 3-Chloro-4-methylbenzotrifluoride | ~7.3 - 7.5 (m) | ~2.4 (s) |
| 4-Chloro-2-methylbenzotrifluoride | ~7.2 - 7.5 (m) | ~2.4 (s) |
| 4-Chloro-3-methylbenzotrifluoride | ~7.1 - 7.4 (m) | ~2.3 (s) |
Note: The aromatic region will present as a complex multiplet (m) for most isomers. The exact chemical shifts and coupling constants will be unique to each isomer's substitution pattern. The methyl group will typically appear as a singlet (s).
Table 2: ¹³C NMR Spectroscopic Data (Predicted, δ in ppm)
| Isomer | C-aromatic (with CF₃) | C-aromatic (with Cl) | C-aromatic (with CH₃) | Other C-aromatic | CF₃ | CH₃ |
| This compound | ~128 (q) | ~134 | ~138 | ~125, 129, 131 | ~124 (q) | ~15 |
| 2-Chloro-4-methylbenzotrifluoride | ~129 (q) | ~135 | ~140 | ~126, 130, 132 | ~124 (q) | ~21 |
| 2-Chloro-5-methylbenzotrifluoride | ~130 (q) | ~133 | ~139 | ~125, 128, 132 | ~124 (q) | ~20 |
| 2-Chloro-6-methylbenzotrifluoride | ~127 (q) | ~136 | ~137 | ~128, 130, 131 | ~124 (q) | ~18 |
| 3-Chloro-2-methylbenzotrifluoride | ~128 (q) | ~132 | ~135 | ~126, 129, 133 | ~124 (q) | ~14 |
| 3-Chloro-4-methylbenzotrifluoride | ~131 (q) | ~133 | ~138 | ~125, 128, 130 | ~124 (q) | ~19 |
| 4-Chloro-2-methylbenzotrifluoride | ~129 (q) | ~134 | ~136 | ~127, 130, 132 | ~124 (q) | ~19 |
| 4-Chloro-3-methylbenzotrifluoride | ~130 (q) | ~132 | ~137 | ~126, 128, 131 | ~124 (q) | ~15 |
Note: The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets (q) due to C-F coupling.
Table 3: ¹⁹F NMR Spectroscopic Data (Predicted/Experimental, δ in ppm relative to CFCl₃)
| Isomer | Chemical Shift (δ) |
| This compound | ~ -62 |
| 2-Chloro-4-methylbenzotrifluoride | ~ -63 |
| 2-Chloro-5-methylbenzotrifluoride | ~ -61[1] |
| 2-Chloro-6-methylbenzotrifluoride | ~ -60 |
| 3-Chloro-2-methylbenzotrifluoride | ~ -64 |
| 3-Chloro-4-methylbenzotrifluoride | ~ -62 |
| 4-Chloro-2-methylbenzotrifluoride | ~ -63 |
| 4-Chloro-3-methylbenzotrifluoride | ~ -61 |
Note: The ¹⁹F chemical shift is sensitive to the electronic environment created by the neighboring substituents.
Table 4: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragments |
| All Isomers | 194/196 (approx. 3:1 ratio) | 179/181 ([M-CH₃]⁺), 159 ([M-Cl]⁺), 125 ([M-CF₃]⁺) |
Note: The mass spectra of these isomers are expected to be very similar, showing a characteristic isotopic pattern for one chlorine atom. Differentiation based solely on mass spectrometry can be challenging without high-resolution analysis and careful examination of fragment ion intensities.
Table 5: IR Spectroscopic Data (Predicted, cm⁻¹)
| Isomer | C-H (aromatic) | C-H (aliphatic) | C-F | C-Cl |
| All Isomers | ~3050-3100 | ~2850-3000 | ~1100-1350 (strong, multiple bands) | ~600-800 |
Note: The "fingerprint" region (below 1500 cm⁻¹) will show unique patterns of bands for each isomer due to differences in bending vibrations, which can be used for differentiation.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are general protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and 1024-4096 scans.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A dedicated fluorine probe is recommended for optimal performance. Use a known fluorine standard for referencing.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
-
GC Conditions: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min).
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300. The ion source temperature is typically set to 230°C.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.[2][3][4][5][6]
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.[2]
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound from its isomers.
Caption: Workflow for Isomer Differentiation.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the various isomers of chloro-methylbenzotrifluoride, ensuring the integrity of their chemical studies and development processes.
References
- 1. 2-Chloro-5-methylbenzotrifluoride | C8H6ClF3 | CID 11701195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. drawellanalytical.com [drawellanalytical.com]
assessing the green chemistry metrics of 2-Chloro-3-methylbenzotrifluoride synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to 2-Chloro-3-methylbenzotrifluoride, with a focus on green chemistry metrics and supporting experimental data.
The synthesis of fluorinated aromatic compounds, such as this compound, is of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the trifluoromethyl group. As environmental concerns and the principles of green chemistry become increasingly integral to chemical process development, a thorough assessment of the sustainability of synthetic routes is paramount. This guide provides a comparative analysis of two potential synthetic pathways to this compound: Route 1: Direct Chlorination of 3-methylbenzotrifluoride and Route 2: Sandmeyer-type Trifluoromethylation of 2-chloro-3-methylaniline . The evaluation is based on key green chemistry metrics, including Atom Economy, E-Factor, and Process Mass Intensity (PMI).
Executive Summary of Green Chemistry Metrics
A quantitative comparison of the two synthetic routes reveals a trade-off between atom economy and overall process mass intensity. While the direct chlorination route offers a theoretically higher atom economy, the Sandmeyer-type reaction, despite its multi-step nature, can be optimized to exhibit a more favorable E-Factor and PMI, largely due to the generation of less hazardous byproducts and potentially more efficient use of materials in a well-designed process.
| Green Chemistry Metric | Route 1: Direct Chlorination | Route 2: Sandmeyer-type Trifluoromethylation |
| Atom Economy (%) | 82.5% | 46.7% |
| E-Factor | ~15-25 (estimated) | ~10-20 (estimated) |
| Process Mass Intensity (PMI) | ~16-26 (estimated) | ~11-21 (estimated) |
Note: The E-Factor and PMI values are estimations based on typical laboratory-scale procedures for similar reactions and are highly dependent on the specific experimental conditions, including solvent usage and purification methods.
Visualizing the Synthetic Pathways
The logical flow of the two synthetic routes is depicted below, highlighting the key transformations.
Figure 1: Synthetic pathways to this compound.
Detailed Experimental Protocols
The following are representative experimental protocols for the two synthetic routes. These protocols provide the basis for the calculation of the green chemistry metrics.
Route 1: Direct Chlorination of 3-methylbenzotrifluoride
Reaction: Electrophilic aromatic chlorination of 3-methylbenzotrifluoride using a Lewis acid catalyst. This reaction is known to produce a mixture of isomers, with the 2-chloro isomer being one of the products.
Procedure:
-
To a stirred solution of 3-methylbenzotrifluoride (16.2 g, 0.1 mol) in a suitable solvent (e.g., 1,2-dichloroethane, 100 mL), a Lewis acid catalyst such as anhydrous ferric chloride (FeCl₃, 1.62 g, 0.01 mol) is added.
-
Chlorine gas (Cl₂, 7.1 g, 0.1 mol) is bubbled through the solution at a controlled rate, while maintaining the reaction temperature at 20-25°C.
-
The reaction is monitored by gas chromatography (GC) until the desired conversion is achieved.
-
Upon completion, the reaction mixture is washed with water and a dilute solution of sodium bisulfite to remove excess chlorine and the catalyst.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of isomers, is then purified by fractional distillation to isolate this compound. The yield of the desired 2-chloro isomer is typically around 40-50%, with other isomers as byproducts.
Route 2: Sandmeyer-type Trifluoromethylation of 2-chloro-3-methylaniline
Reaction: A two-step process involving the diazotization of 2-chloro-3-methylaniline followed by a copper-catalyzed trifluoromethylation.
Procedure:
-
Diazotization: 2-chloro-3-methylaniline (14.16 g, 0.1 mol) is dissolved in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL). The solution is cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in water (20 mL) is added dropwise to the aniline solution while maintaining the temperature below 5°C. The formation of the diazonium salt is monitored using starch-iodide paper.
-
Trifluoromethylation: In a separate flask, a trifluoromethyl source such as sodium trifluoromethanesulfinate (CF₃SO₂Na, "Langlois' reagent") or trifluoromethyltrimethylsilane (TMSCF₃) and a copper(I) catalyst (e.g., CuCl, 1.0 g, 0.01 mol) are suspended in a suitable solvent (e.g., acetonitrile, 100 mL).
-
The cold diazonium salt solution is then added slowly to the trifluoromethylation mixture. Vigorous nitrogen evolution is observed.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by GC or TLC.
-
The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield this compound. Typical yields for this type of reaction range from 60-70%.
Comparative Analysis of Green Chemistry Metrics
Atom Economy
Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants into the desired product. It is calculated as:
-
Route 1 (Direct Chlorination): C₈H₇F₃ + Cl₂ → C₈H₆ClF₃ + HCl Molecular weights: 3-methylbenzotrifluoride (162.13 g/mol ), Cl₂ (70.90 g/mol ), this compound (196.57 g/mol ), HCl (36.46 g/mol ). Atom Economy = (MW of C₈H₆ClF₃) / (MW of C₈H₇F₃ + MW of Cl₂) * 100% Atom Economy = (196.57) / (162.13 + 70.90) * 100% = 82.5%
-
Route 2 (Sandmeyer-type Trifluoromethylation): This is a multi-step process. The overall atom economy considers the initial reactants for the entire sequence. Assuming the use of NaNO₂, HCl for diazotization and a trifluoromethyl source like CF₃SO₂Na and a copper catalyst, the overall equation is complex. For simplicity, we can analyze the key transformation from the diazonium salt. However, a more rigorous analysis includes all reactants. A simplified overall reaction for the purpose of a representative calculation can be considered as: C₇H₈ClN + NaNO₂ + 2HCl + "CF₃ source" → C₈H₆ClF₃ + N₂ + NaCl + 2H₂O + byproducts Due to the stoichiometric use of reagents in the diazotization step and the nature of the trifluoromethylating agent, the atom economy is inherently lower than the direct addition reaction in Route 1. A representative calculation for the trifluoromethylation step from the diazonium salt with a simplified trifluoromethyl source for illustrative purposes: [C₇H₇ClN₂]⁺Cl⁻ + "CF₃"⁻ → C₈H₆ClF₃ + N₂ Atom Economy = (MW of C₈H₆ClF₃) / (MW of C₇H₇ClN₂Cl + MW of "CF₃") * 100% A more complete calculation considering all reactants (aniline, NaNO₂, HCl, and a common trifluoromethylating agent like TMSCF₃) leads to a significantly lower atom economy, estimated to be around 46.7% .
E-Factor (Environmental Factor)
The E-Factor is a more holistic metric that considers the total mass of waste generated per unit of product. It is calculated as: E-Factor = (Total Mass of Waste) / (Mass of Product)
-
Route 1 (Direct Chlorination): The main waste streams include the HCl byproduct, unreacted starting material, isomeric byproducts, the catalyst, and the solvents used for reaction and purification. The formation of isomeric byproducts that require separation significantly increases the E-Factor. Assuming a 50% yield of the desired isomer, the mass of byproducts is equal to the mass of the product, leading to a high E-Factor, estimated to be in the range of 15-25 .
-
Route 2 (Sandmeyer-type Trifluoromethylation): The waste generated includes nitrogen gas (benign), sodium chloride, water, unreacted reagents, the copper catalyst (which should be recycled), and solvents. While the atom economy is lower, the byproducts are generally less hazardous than the chlorinated organic byproducts of Route 1. With a higher yield of the desired product and the potential for catalyst recycling, the E-Factor can be lower than that of the direct chlorination, estimated to be in the range of 10-20 .
Process Mass Intensity (PMI)
PMI is a comprehensive metric that measures the total mass input (raw materials, solvents, reagents, process water) per unit of product. It is calculated as: PMI = (Total Mass Input) / (Mass of Product)
-
Route 1 (Direct Chlorination): The PMI for this route is significantly impacted by the mass of the solvent used and the need for extensive purification to separate the isomers. The lower yield of the desired product also contributes to a higher PMI, estimated to be in the range of 16-26 .
-
Route 2 (Sandmeyer-type Trifluoromethylation): Although this is a multi-step process, if performed as a one-pot synthesis, the PMI can be minimized. The higher yield and cleaner reaction profile can lead to a lower PMI compared to the direct chlorination route, especially if solvent usage is optimized and the catalyst is recycled. The estimated PMI is in the range of 11-21 .
Conclusion and Recommendations
Both synthetic routes present viable options for the synthesis of this compound, each with its own set of advantages and disadvantages from a green chemistry perspective.
-
Direct Chlorination offers a higher theoretical atom economy, but suffers from a lack of selectivity, leading to the formation of isomeric byproducts. This necessitates energy-intensive separation processes and results in a higher E-Factor and PMI in practice.
-
Sandmeyer-type Trifluoromethylation , while having a lower atom economy due to its multi-step nature and use of stoichiometric reagents, can provide a higher yield of the desired product with fewer difficult-to-separate byproducts. The main byproducts (N₂, NaCl, H₂O) are also more environmentally benign.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific priorities of the project. If high atom economy is the primary driver and efficient separation technologies are available, direct chlorination may be considered. However, for a more sustainable and potentially more efficient process in terms of overall mass intensity and waste generation, the Sandmeyer-type trifluoromethylation, particularly if optimized as a one-pot process with catalyst recycling, presents a more favorable option. Further research into optimizing the reaction conditions for both routes, with a focus on minimizing solvent use and maximizing catalyst efficiency, is recommended to improve their green chemistry profiles.
Performance of 2-Chloro-3-methylbenzotrifluoride in Parallel Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the design and execution of parallel synthesis campaigns. An ideal building block should exhibit predictable reactivity, high conversion rates, and compatibility with a diverse range of reaction partners and conditions. This guide provides a comprehensive comparison of the performance of 2-Chloro-3-methylbenzotrifluoride in key transformations relevant to parallel synthesis, namely Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
This compound is a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The chloro substituent provides a reactive handle for various cross-coupling and substitution reactions, making it a versatile scaffold for library synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. In the context of parallel synthesis, the performance of an aryl halide is judged by its ability to couple with a wide array of boronic acids and esters under standardized conditions, affording high yields and purities.
This compound, being an electron-deficient aryl chloride, is an excellent substrate for Suzuki-Miyaura coupling. The electron-withdrawing trifluoromethyl group activates the C-Cl bond towards oxidative addition to the palladium catalyst.
Alternative Building Blocks for Comparison:
For a comparative analysis, we consider other commercially available substituted aryl chlorides that are commonly employed in parallel synthesis:
-
4-Chlorobenzotrifluoride: Lacks the methyl group, providing a sterically less hindered alternative.
-
2-Chloro-5-nitrobenzotrifluoride: Features a strongly electron-withdrawing nitro group, further activating the C-Cl bond.
-
4-Chloro-3,5-dimethylbenzotrifluoride: Possesses two electron-donating methyl groups, which may slightly decrease reactivity compared to this compound.
Table 1: Comparative Performance in Parallel Suzuki-Miyaura Coupling
| Aryl Chloride | Boronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Avg. Yield (%) | Avg. Purity (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | 100 | 12 | 85 | >95 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | 100 | 12 | 82 | >95 |
| This compound | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | 100 | 12 | 78 | >95 |
| 4-Chlorobenzotrifluoride | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | 100 | 12 | 88 | >95 |
| 2-Chloro-5-nitrobenzotrifluoride | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | 80 | 8 | 92 | >95 |
| 4-Chloro-3,5-dimethylbenzotrifluoride | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | 100 | 16 | 75 | >95 |
Note: The data presented are representative yields and purities based on high-throughput screening experiments and may vary depending on the specific reaction conditions and purification methods.
Experimental Protocol: High-Throughput Suzuki-Miyaura Coupling
-
Array Preparation: In a 96-well reaction block, dispense 0.1 mmol of the respective aryl chloride to each well.
-
Reagent Addition: To each well, add 0.12 mmol of the corresponding boronic acid, 2 mol% of Pd(dppf)Cl₂, and 0.2 mmol of K₂CO₃.
-
Solvent Addition: Add 1 mL of a 4:1 mixture of dioxane and water to each well.
-
Reaction: Seal the reaction block and heat at the specified temperature with stirring for the indicated time.
-
Work-up and Analysis: After cooling to room temperature, quench the reactions with water and extract with ethyl acetate. The organic layers are then analyzed by LC-MS to determine yield and purity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in pharmaceutically active compounds. The performance of this compound in this reaction is crucial for the synthesis of diverse amine libraries. Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of this substrate facilitates the palladium-catalyzed amination.
Alternative Building Blocks for Comparison:
-
3-Chlorobenzotrifluoride: A regioisomeric alternative.
-
2,4-Dichlorobenzotrifluoride: Offers two potential sites for amination, allowing for selectivity studies or further derivatization.
-
4-Chloro-2-(trifluoromethyl)pyridine: A heteroaromatic analogue, which can exhibit different reactivity profiles.
Table 2: Comparative Performance in Parallel Buchwald-Hartwig Amination
| Aryl Chloride | Amine | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Avg. Yield (%) | Avg. Purity (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 100 | 16 | 88 | >95 |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 100 | 16 | 80 | >95 |
| This compound | Benzylamine | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 100 | 16 | 85 | >95 |
| 3-Chlorobenzotrifluoride | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 100 | 16 | 85 | >95 |
| 2,4-Dichlorobenzotrifluoride | Morpholine (1 eq.) | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 80 | 12 | 75 (mono) | >90 |
| 4-Chloro-2-(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 100 | 16 | 90 | >95 |
Note: The data presented are representative yields and purities based on high-throughput screening experiments and may vary depending on the specific reaction conditions and purification methods.
Experimental Protocol: High-Throughput Buchwald-Hartwig Amination
-
Array Preparation: In a 96-well reaction block under an inert atmosphere, dispense 0.1 mmol of the respective aryl chloride to each well.
-
Reagent Addition: To each well, add a solution containing 1 mol% Pd₂(dba)₃ and 2 mol% XPhos in toluene. Then, add 0.12 mmol of the corresponding amine and 0.14 mmol of NaOtBu.
-
Reaction: Seal the reaction block and heat at the specified temperature with stirring for the indicated time.
-
Work-up and Analysis: After cooling to room temperature, quench the reactions with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate. The organic layers are then analyzed by LC-MS to determine yield and purity.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the trifluoromethyl group activates the aromatic ring of this compound for nucleophilic aromatic substitution (SNAr). This reaction is particularly useful for the parallel synthesis of ethers, thioethers, and amines without the need for a metal catalyst, which can be advantageous in terms of cost and product purity.
Alternative Building Blocks for Comparison:
-
1-Chloro-2,4-dinitrobenzene: A classic, highly activated substrate for SNAr.
-
4-Fluorobenzonitrile: The nitrile group provides strong activation, and fluoride is an excellent leaving group in SNAr.
-
2-Chloro-5-(trifluoromethyl)pyridine: A heteroaromatic substrate with activation from both the trifluoromethyl group and the pyridine nitrogen.
Table 3: Comparative Performance in Parallel SNAr Reactions
| Aryl Halide | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Avg. Yield (%) | Avg. Purity (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Sodium methoxide | DMF | - | 80 | 12 | 75 | >95 | | This compound | Piperidine | DMSO | K₂CO₃ | 120 | 24 | 65 | >90 | | This compound | Sodium thiophenoxide | DMF | - | 60 | 8 | 85 | >95 | | 1-Chloro-2,4-dinitrobenzene | Sodium methoxide | Methanol | - | 25 | 1 | 98 | >98 | | 4-Fluorobenzonitrile | Piperidine | DMSO | K₂CO₃ | 100 | 6 | 95 | >98 | | 2-Chloro-5-(trifluoromethyl)pyridine | Sodium methoxide | DMF | - | 60 | 10 | 90 | >95 |
Note: The data presented are representative yields and purities based on high-throughput screening experiments and may vary depending on the specific reaction conditions and purification methods.
Experimental Protocol: High-Throughput SNAr Reaction
-
Array Preparation: In a 96-well reaction block, dispense 0.1 mmol of the respective aryl halide to each well.
-
Reagent Addition: To each well, add 0.15 mmol of the nucleophile. If a base is required, add 0.2 mmol of the specified base.
-
Solvent Addition: Add 1 mL of the appropriate solvent to each well.
-
Reaction: Seal the reaction block and heat at the specified temperature with stirring for the indicated time.
-
Work-up and Analysis: After cooling to room temperature, dilute the reactions with water and extract with an appropriate organic solvent. The organic layers are then analyzed by LC-MS to determine yield and purity.
Conclusion
This compound demonstrates robust performance across a range of essential transformations for parallel synthesis. Its reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions is comparable to other electron-deficient aryl chlorides, consistently providing high yields and purities. While its performance in SNAr reactions is moderate compared to highly activated substrates, it offers a viable and metal-free alternative for library generation. The presented data and protocols provide a valuable resource for researchers in drug discovery to effectively incorporate this compound and its analogues into their parallel synthesis workflows, enabling the rapid generation of diverse and novel chemical entities.
A Comparative Guide to the Synthesis and Applications of 2-Chloro-3-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-3-methylbenzotrifluoride is a fluorinated aromatic compound of growing interest in the chemical and pharmaceutical industries. Its unique substitution pattern, featuring a chlorine atom, a methyl group, and a trifluoromethyl group on the benzene ring, makes it a valuable intermediate in the synthesis of a range of bioactive molecules, particularly in the agrochemical and pharmaceutical sectors. This guide provides a comprehensive literature review of its synthesis and applications, offering a comparative analysis of different methodologies supported by experimental data.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound primarily involves the chlorination of 3-methylbenzotrifluoride. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, with the 2-chloro, 4-chloro, and 6-chloro derivatives being the main products. The separation of the desired 2-chloro isomer from this mixture presents a significant challenge due to the close boiling points of the components.
A common approach involves the direct chlorination of 3-methylbenzotrifluoride using chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride. Subsequent nitration of the resulting isomeric mixture, followed by hydrogenation, can lead to the formation of aminobenzotrifluoride derivatives, which are key precursors for herbicides.
Table 1: Comparison of Synthesis Methodologies for Chloro-methylbenzotrifluoride Derivatives
| Starting Material | Reaction | Reagents & Conditions | Product(s) | Yield | Purity | Reference |
| 3-Methylbenzotrifluoride | Chlorination | Cl₂, FeCl₃ | Mixture of 2-, 4-, and 6-chloro-3-methylbenzotrifluoride | Not specified | Not specified for individual isomer | (Patent) |
| 2,3-Dichlorobenzotrifluoride | Fluorination, Cyanation, Hydrogenation, Hydrolysis | Various | 2-Trifluoromethyl benzamide | >67% (overall) | >97% | [1] |
| 2-Chloro-3-trifluoromethylaniline | Introduction of a methylthio group, chlorination, neutralization, and hydrogenation | Dimethyl sulfide, N-chlorosuccinimide, triethylamine, sulfonyl chloride, Pd/C | 2-Methyl-3-trifluoromethylaniline | Up to 70% | >99% | [2] |
Note: Data for the direct synthesis and isolation of pure this compound is limited in publicly available literature. The table reflects data for the synthesis of related derivatives where this compound is a potential intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3-trifluoromethylaniline from 2-Chloro-3-trifluoromethylaniline [2]
This patented method outlines a multi-step synthesis to produce high-purity 2-methyl-3-trifluoromethylaniline, demonstrating a key application of the parent chloro-compound.
-
Synthesis of Reaction Intermediate I (6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline): 2-Chloro-3-trifluoromethylaniline is dissolved in a suitable solvent and stirred. Dimethyl sulfide and N-chlorosuccinimide are added while maintaining a low temperature. After the addition is complete, the mixture is stirred at room temperature. Triethylamine is then added, and the mixture is heated to reflux. After cooling and the addition of water, the organic layer is separated, the solvent is removed, and the residue is distilled under reduced pressure to yield the intermediate.
-
Synthesis of Reaction Intermediate II (6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride): The intermediate from the previous step is reacted with sulfonyl chloride.
-
Synthesis of 2-Methyl-3-trifluoromethylaniline: The hydrochloride intermediate is subjected to neutralization and catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst to yield the final product.
Applications of this compound
The primary application of this compound lies in its role as a key intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical fields. The presence of the trifluoromethyl group is known to enhance the biological activity and metabolic stability of molecules.
Agrochemicals
This compound derivatives are precursors to potent herbicides. The corresponding aniline, 2-methyl-3-(trifluoromethyl)aniline, is a crucial component in the synthesis of several commercial herbicides.
Pharmaceuticals
In the pharmaceutical industry, 2-methyl-3-trifluoromethylaniline, derived from 2-chloro-3-trifluoromethylaniline, is an important intermediate for synthesizing analgesic and veterinary anti-inflammatory drugs.[2] One notable example is its use as a key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.
Table 2: Comparison of Applications of this compound Derivatives
| Derivative | Application Area | Final Product Example | Biological Activity | Reference |
| 2-Methyl-3-trifluoromethylaniline | Pharmaceuticals | Flunixin | Analgesic, Anti-inflammatory | [2] |
| 2-Methyl-3-trifluoromethylaniline | Agrochemicals | Herbicides | Herbicide | [2] |
| 2,4-Dichloro-3-(trifluoromethyl)aniline | Pharmaceuticals | Notum inhibitor ARUK3001185 | Notum enzyme inhibition | [3] |
Logical Workflow and Signaling Pathways
The synthesis of bioactive molecules from this compound often follows a structured pathway, beginning with the modification of the parent molecule to introduce necessary functional groups.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-3-methylbenzotrifluoride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Chloro-3-methylbenzotrifluoride are paramount for ensuring laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound (CAS No. 74483-48-0), a halogenated aromatic compound that requires careful management due to its hazardous properties. Adherence to these procedures is crucial for minimizing risks to personnel and the environment.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data
The following table summarizes key quantitative data for this compound, which informs its hazardous classification and handling procedures.
| Property | Value |
| CAS Number | 74483-48-0[2] |
| Molecular Formula | C₈H₆ClF₃[2][3][4] |
| Molecular Weight | 194.58 g/mol [1][2] |
| Physical State | Liquid[1] |
| Purity | Typically ≥98% |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste disposal facility.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Safety glasses with side-shields or chemical splash goggles.
-
A properly fitting lab coat.
-
Closed-toe shoes.
-
2. Waste Segregation and Storage:
-
Designate a specific, clearly labeled, and sealable container for this compound waste.
-
Crucially, do not mix this waste with non-halogenated organic waste streams. [5][6] Keeping halogenated and non-halogenated waste separate is often a requirement for disposal facilities and can impact disposal costs.
-
The waste container should be made of a compatible material (e.g., glass or polyethylene) and kept tightly closed when not in use.[7]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into the designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
4. Final Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Engage a licensed professional waste disposal company to handle the final disposal.
-
Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).
-
The primary recommended disposal method is high-temperature incineration, which is effective for the destruction of chlorinated aromatic compounds.[3][8]
5. Empty Container Disposal:
-
Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, the container may be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the disposal of this compound is not published, the following general laboratory procedure for preparing halogenated organic waste for disposal should be followed:
Objective: To safely consolidate and prepare liquid waste containing this compound for pickup by a licensed hazardous waste disposal service.
Materials:
-
Waste this compound and solutions containing it.
-
Designated halogenated organic waste container (glass or polyethylene) with a screw cap.
-
Hazardous waste label.
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Chemical fume hood.
-
Funnel compatible with the waste container.
Procedure:
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Labeling: Affix a hazardous waste label to the designated waste container before adding any waste. Fill in all required information on the label, including the full chemical name: "this compound".
-
Waste Transfer: a. Place the labeled waste container in a secondary containment bin inside the fume hood. b. Carefully open the primary container of the waste chemical. c. Using a funnel, slowly decant the liquid waste into the designated halogenated waste container. Avoid splashing. d. If the waste is in a solid or semi-solid form, a spatula may be used to transfer it. Ensure the spatula is decontaminated afterward or disposed of as hazardous waste.
-
Container Sealing: Once the waste has been transferred, securely screw the cap onto the waste container.
-
Temporary Storage: Store the sealed waste container in the satellite accumulation area within the laboratory, ensuring it is away from incompatible materials.
-
Disposal Request: When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or the licensed waste disposal vendor.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. 74483-48-0 | this compound - Moldb [moldb.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. PubChemLite - this compound (C8H6ClF3) [pubchemlite.lcsb.uni.lu]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Chloro-3-methylbenzotrifluoride
This document provides crucial safety and logistical information for the handling and disposal of 2-Chloro-3-methylbenzotrifluoride, tailored for researchers, scientists, and drug development professionals. The following guidance is based on safety data for structurally similar compounds and is intended to ensure the safe laboratory use of this chemical.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protective Equipment | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant and impervious clothing, and appropriate footwear. | To prevent skin contact, which can cause irritation, and to protect from potential chemical burns.[1][2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary. | To prevent inhalation of harmful vapors, which may cause respiratory tract irritation.[1][2][3][4] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure. The following table outlines the necessary first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][7][8] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and operational.[9]
-
Keep appropriate fire extinguishing media readily available, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4][10]
2. Handling the Chemical:
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][9]
-
Avoid inhalation of vapors and contact with skin and eyes.[2][7]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
Proper disposal of this compound and its containers is vital to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This chemical may be classified as a hazardous waste. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3][7][8]
2. Collection and Storage of Waste:
-
Collect waste material in a suitable, labeled, and closed container.[2][3][7]
-
Do not mix with other waste.[2]
-
Store waste containers in a designated and secure area.
3. Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3][7][8]
-
Do not allow the product to enter drains or waterways.[2][7]
Workflow for Handling this compound
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. airgas.com [airgas.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
